Voxtalisib is a dual inhibitor that simultaneously targets both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. It acts as a pan-class I PI3K inhibitor, meaning it inhibits all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), with a reported preference for the p110γ isoform [2]. By inhibiting these key nodes in the PI3K/AKT/mTOR pathway—a signaling cascade critically involved in cell growth, proliferation, and survival—this compound aims to induce cancer cell death and inhibit tumor growth [3] [4].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points where this compound exerts its inhibitory effect.
This compound inhibits both PI3K and mTORC1 in the signaling pathway.
Key quantitative findings from clinical studies include:
This compound was investigated in clinical trials for a range of cancers. However, according to pipeline updates, its development has been discontinued across all indications [7].
The table below summarizes the key therapeutic areas and specific conditions for which this compound was studied.
| Therapeutic Area | Specific Conditions Studied | Key Findings / Status |
|---|---|---|
| Solid Tumors | Glioblastoma (GBM), high-grade glioma, ovarian cancer, breast cancer, melanoma, NSCLC, colorectal cancer [8] [2] [5] | A phase I study in high-grade glioma with temozolomide showed a favorable safety profile. The most common adverse events were nausea (48%), fatigue (43%), and thrombocytopenia (26%). Best response was stable disease in 68% of evaluable patients [5]. |
| Blood Cancers | Non-Hodgkin lymphoma, chronic lymphocytic leukaemia (CLL), mantle-cell lymphoma [8] [7] [1] | A phase II trial in relapsed/refractory lymphoma or CLL reported clinical activity, including complete remissions in some follicular lymphoma patients [4]. Development for CLL and mantle-cell lymphoma was discontinued as of 2021 [7]. |
For researchers requiring analytical methods, one study detailed a protocol for quantifying this compound in rat plasma using UPLC-MS/MS [6]. The workflow is summarized below:
This compound represents an earlier approach to targeting the oncogenic PI3K/AKT/mTOR pathway. Its discontinuation highlights the challenges in drug development, which can include limited efficacy, toxicity concerns, or strategic portfolio decisions by pharmaceutical companies. The investigational status of this compound means it is not approved for medical use and its safety and efficacy have not been established for any indication.
Voxtalisib is an orally administered, low molecular weight, dual inhibitor that competitively binds to the ATP-binding sites of both Class I PI3K and mTOR (both mTORC1 and mTORC2) [1] [2].
This compound acts as a dual inhibitor of PI3K and mTOR, and also inhibits DNA-PK [1]. The table below details its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets, demonstrating its potent and multi-targeted nature.
Table 1: this compound Inhibitory Profile (IC₅₀) [1]
| Target | IC₅₀ (nM) |
|---|---|
| p110γ (PI3Kγ) | 9 |
| p110α (PI3Kα) | 39 |
| p110δ (PI3Kδ) | 43 |
| p110β (PI3Kβ) | 113 |
| mTOR | 157 |
| DNA-PK | 150 |
| mTORC1 | 160 |
| mTORC2 | 910 |
This multi-targeted inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that controls cell growth, survival, and metabolism [3].
Diagram 1: this compound inhibits key nodes of the PI3K/AKT/mTOR pathway. This compound directly inhibits PI3K, mTORC1, and mTORC2, blocking oncogenic signaling and cell growth [1] [3].
This compound has demonstrated anti-proliferative and pro-apoptotic effects across various cancer models, including those with multidrug resistance (MDR).
Table 2: Summary of this compound's Preclinical Efficacy [2]
| Cancer Type | Model (Cell Line/ Xenograft) | Key Findings & Proposed Mechanisms |
|---|
| Leukemia | HL60 (AML) and K562 (CML) cells, including their multidrug-resistant counterparts (HL60/ADR, K562/A02) | - Inhibited cell proliferation and induced G0/G1 cell cycle arrest.
Detailed methodology from the anti-leukemia study provides a reproducible protocol for assessing this compound's efficacy in vitro [2].
This compound was evaluated in several Phase I clinical trials, primarily establishing its safety profile and maximum tolerated dose (MTD).
Table 3: Clinical Trial Summary of this compound [4] [5]
| Aspect | Details |
|---|---|
| Formulations | Capsule and immediate-release tablet [5]. |
| Key Indications Studied | High-Grade Glioma (with Temozolomide ± Radiotherapy) [4]; Relapsed/Refractory Solid Tumors (monotherapy) [5]; Lymphoma (expansion cohort) [5]. |
| Recommended Phase 2 Dose (MTD) | With TMZ in Glioma: 90 mg QD or 40 mg BID [4]. Tablet in Solid Tumors: 60 mg QD or 40 mg BID [5]. | | Common Treatment-Related AEs (Any Grade) | Diarrhea, nausea, fatigue, thrombocytopenia [4] [5]. | | Common Grade ≥3 AEs | Lymphopenia, thrombocytopenia, fatigue, rash [4] [5]. | | Pharmacokinetics (PK) | Linear PK, dose-dependent plasma exposure, no significant drug accumulation. A slight decrease in exposure was observed when administered with food [5]. | | Efficacy (Observational) | Best response was primarily stable disease in a subset of patients. Limited single-agent antitumor activity was observed across trials [4] [5]. | | Current Status | Development discontinued. No further trials are planned due to the limited activity observed [5]. |
Voxtalisib is a potent and highly selective ATP-competitive inhibitor. Preclinical profiling against a panel of 130 protein kinases showed no significant cross-reactive activity, confirming its specificity [1].
The table below summarizes its primary inhibitory targets and half-maximal inhibitory concentration (IC50) values:
| Target | IC50 (nM) | Biological Role |
|---|---|---|
| PI3Kγ | 9 [2] | Primarily expressed in hematopoietic cells; involved in immune cell signaling and tumor microenvironment [2]. |
| PI3Kα | 39 [2] | Frequently mutated in cancers; critical for cell growth and proliferation [2]. |
| PI3Kδ | 43 [2] | Expressed in leukocytes; key role in B-cell function and survival [1]. |
| DNA-PK | 150 [2] | Enzyme involved in DNA double-strand break repair. |
| mTOR | 157 [2] | Serine/threonine kinase forming two complexes (mTORC1/2); central regulator of cell growth, proliferation, and survival [3] [4]. |
| PI3Kβ | 113 [2] | Implicated in PTEN-deficient tumors [1]. |
This compound inhibits the PI3K/mTOR pathway by:
The following diagram illustrates the signaling pathway and this compound's inhibitory mechanism:
This compound has been evaluated in multiple clinical trials for various advanced solid tumors and hematologic malignancies, both as monotherapy and in combination with other agents.
A pivotal phase II trial (NCT01403636) investigated this compound monotherapy (50 mg twice daily) in 167 patients with relapsed or refractory lymphoma or chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) [1].
Efficacy Outcomes by Cohort:
| Disease Cohort | Number of Patients | Overall Response Rate (ORR) | Response Type (n) |
|---|---|---|---|
| Follicular Lymphoma | 47 | 41.3% (19/46) | Complete Response: 4, Partial Response: 15 |
| Mantle Cell Lymphoma (MCL) | 42 | 11.9% (5/42) | Complete Response: 2, Partial Response: 3 |
| CLL/SLL | 36 | 11.4% (4/35) | Partial Response: 4 |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 42 | 4.9% (2/41) | Partial Response: 2 |
The study concluded that this compound had encouraging efficacy in follicular lymphoma but limited activity in MCL, DLBCL, or CLL/SLL [1].
The following methodologies are derived from preclinical studies investigating this compound's effects.
This protocol is used to assess this compound-induced cell death and autophagy.
This protocol evaluates this compound's efficacy in a live animal model.
The safety profile of this compound is consistent across studies, characterized by manageable but sometimes treatment-limiting adverse events.
Common Adverse Events (Any Grade) [1] [5] [6]:
Frequently Reported Grade ≥3 Adverse Events [1] [5]:
In the phase II lymphoma trial, 58.1% of patients experienced a serious adverse event [1]. The combination with pimasertib demonstrated poor long-term tolerability, with high rates of dose interruptions (73%) and discontinuations (26%) due to adverse events at the RP2D [6].
This compound demonstrated that dual PI3K/mTOR inhibition is a biologically feasible strategy with clinically meaningful activity in specific B-cell malignancies like follicular lymphoma [1]. However, its clinical development was not pursued to late stages, likely due to a challenging toxicity profile that limited long-term administration and the emergence of other targeted agents.
Research on this compound provides valuable insights for future drug development, particularly regarding the importance of therapeutic windows and the need for strategies to manage pathway feedback and on-target toxicities.
Voxtalisib is characterized as a potent, reversible, and ATP-competitive dual inhibitor that primarily targets all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) [1] [2]. This dual activity is designed to more completely block the PI3K signaling axis and overcome feedback loops that can limit the efficacy of single-target agents [3] [4].
While a specific IC₅₀ value for this compound against DNA-PK was not located in the available search results, the following table summarizes its activity against its primary targets.
Table 1: Documented Primary Targets of this compound
| Target Category | Specific Targets | Reported Activity |
|---|---|---|
| Class I PI3Ks | p110α, p110β, p110γ, p110δ | Potent, pan-class I inhibitor [1] [2]. |
| mTOR Complexes | mTORC1 & mTORC2 | Direct inhibitor [1]. |
For context, some other dual PI3K/mTOR inhibitors, such as PI-103, are documented to also inhibit DNA-PK (IC₅₀ = 14 nM) [3] [4]. This suggests that DNA-PK inhibition is a plausible property for inhibitors in this class, though it must be verified for each specific compound.
The search results provide details on this compound's use in clinical trials and analytical methods for its quantification.
Table 2: Key Methodologies for this compound Research
| Application Area | Key Methodological Details |
|---|---|
| Clinical Dosing (Phase I) | This compound was administered orally at 90 mg once daily (q.d.) or 40 mg twice daily (b.i.d.) in combination with temozolomide (200 mg/m²/d) for patients with high-grade glioma [1]. |
| Bioanalytical Quantification (UPLC-MS/MS) | Technique: UPLC-MS/MS with positive electrospray ionization. Sample Prep: Protein precipitation with acetonitrile. Chromatography: Acquity BEH C18 column with acetonitrile/0.1% formic acid gradient elution. Detection: SRM transition m/z 270.91 → 242.98 for this compound [2]. | | Pharmacodynamic Assessment | Moderate inhibition of the PI3K/mTOR pathway was assessed in skin biopsies from patients, demonstrating target engagement in clinical trials [1]. |
The following diagram illustrates the position of this compound's primary targets within the canonical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
This compound directly inhibits PI3K and mTOR complexes to block oncogenic signaling.
Based on the gathered information, here are steps to clarify this compound's relationship with DNA-PK:
Voxtalisib directly inhibits key components of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [1] [2].
The following diagram illustrates the PI3K/AKT/mTOR pathway and the points inhibited by this compound.
This compound inhibits key nodes in the PI3K/AKT/mTOR pathway. It blocks the activity of Class I PI3K enzymes and both mTOR complexes, leading to downregulation of growth and survival signals in cancer cells [1] [3] [4].
Clinical studies have evaluated this compound as a monotherapy and in combination with other agents. The data below summarizes its efficacy and safety profile across key trials.
| Trial Focus | Phase | Patient Population | Key Efficacy Findings (ORR) | Most Common AEs (All Grades) | Recommended Dose |
|---|
| Monotherapy [1] | II | Relapsed/Refractory Lymphoma or CLL/SLL (n=167) | ORR: 18.3% overall • Follicular Lymphoma: 41.3% • Mantle Cell Lymphoma: 11.9% • DLBCL: 4.9% • CLL/SLL: 11.4% | Diarrhea (35%), Fatigue (32%), Nausea (27%), Pyrexia (26%) | 50 mg twice daily | | Combination Therapy [3] | Ib | Advanced Solid Tumors (n=146) | Best Response: • 1% Complete Response • 5% Partial Response • 46% Stable Disease | Diarrhea (75%), Fatigue (57%), Nausea (50%) | 60 mg Pimasertib + 70 mg this compound daily | | Combination Therapy [5] | I | High-Grade Glioma (with Temozolomide ± RT) (n=54) | Best Response: • 4% Partial Response • 68% Stable Disease | Nausea (48%), Fatigue (43%), Thrombocytopenia (26%), Diarrhea (24%) | 90 mg once daily or 40 mg twice daily |
For researchers, understanding the methodologies used to evaluate this compound is crucial. Key experimental approaches from clinical trials are summarized below.
| Experimental Area | Protocol Summary | Key Findings / Readouts |
|---|
| Clinical Dosing [1] [5] | • this compound administered orally in 28-day continuous cycles. • Common doses: 50 mg twice daily (BID) or 70-90 mg once daily (QD). • Taken fasting (no food 2 hours before/1 hour after). | • MTD: 50 mg BID or 90 mg QD as monotherapy [1]. • Dose-limiting toxicities monitored in first cycle. | | Pharmacodynamic Analysis [1] [3] | • Skin or Tumor Biopsies: Collected pre-treatment and on-treatment (e.g., C1D19). • PBMCs: Collected at serial time points. • Analysis: Flow cytometry for pS6(S240/S244) and pERK levels. | • Target Engagement: Demonstrated pathway inhibition in patient samples. • Moderate inhibition of PI3K/mTOR signaling observed in skin biopsies [5]. | | Efficacy Assessment [1] [3] | • Tumor Imaging: CT/MRI at baseline and every 2 cycles. • Response Criteria: RECIST v1.1 for solid tumors; standard hematological criteria for lymphoma/CLL. • Primary Endpoint: Overall Response Rate (ORR). | • Categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). • Secondary endpoints: PFS, DoR. | | Pharmacokinetic (PK) Assessment [3] | • Serial Blood Sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on C1D1 and C1D15. • Analysis: PK parameters for this compound and combination partners. | • PK profile was similar to this compound monotherapy when combined with other agents like temozolomide [5]. |
While this compound demonstrated acceptable safety and promising efficacy in specific lymphoma subtypes like follicular lymphoma, its overall clinical development has been limited [1]. Key challenges from trials include:
Preclinical studies established Voxtalisib's activity across various cancer types and highlighted the strategic value of combining it with other pathway inhibitors.
In primary chronic lymphocytic leukaemia (CLL) cells, this compound induced caspase-dependent apoptosis with an IC₅₀ value of 0.86 μM and achieved maximum impact at 48 hours. It also effectively blocked CLL cell adhesion and proliferation, and inhibited T-cell-mediated production of cytokines that support CLL survival [1].
A key finding was the synergistic antitumor effect of combining this compound with the MEK inhibitor Pimasertib. Research in ovarian mucinous carcinoma (OMC) cell lines demonstrated that this combination robustly inhibited cell growth and induced apoptosis [2].
The synergy was quantified using the Chou-Talalay method, which produced Combination Index (CI) values ranging from 0.03 to 0.50 across six OMC cell lines. A CI < 1 indicates synergy, and the very low values here confirm a strong synergistic effect [2]. The table below shows the synergy was independent of the mutational status of key genes like KRAS and PIK3CA.
| Cell Line | PIK3CA Status | KRAS Status | Combination Index (CI) |
|---|---|---|---|
| MCAS | Mutant | Mutant | 0.03 |
| OAW42 | Mutant | Wild-type | 0.50 |
| JHOM-1 | - | Wild-type | 0.09 |
| JHOM-2B | - | - | 0.08 |
| RMUG-S | Wild-type | Mutant | 0.17 |
| RMUG-L | Wild-type | Mutant | 0.12 |
The following is a detailed methodology for the key experiments that demonstrated synergy between this compound and Pimasertib [2]:
To understand this compound's action and the rationale for its combination with a MEK inhibitor, it's helpful to visualize the signaling pathways involved.
This compound inhibits the PI3K/AKT/mTOR pathway, while Pimasertib inhibits the MAPK pathway. Combining them overcomes compensatory feedback mechanisms, leading to synergistic cell death [3] [2].
Based on its preclinical profile, this compound advanced into clinical trials.
The preclinical data on this compound robustly supported its progression into clinical trials, establishing it as a valuable tool for understanding pan-PI3K/mTOR inhibition.
The following table summarizes the key molecular events through which Voxtalisib triggers programmed cell death.
| Mechanism of Action | Observed Effects | Experimental Models/Citations |
|---|---|---|
| Dual PI3K/mTOR Inhibition | Blocks PI3K/Akt/mTOR signaling; reduces phosphorylation of Akt (S473) and S6K (T389) [1]. | HL60, K562 leukemia cells & their multidrug-resistant counterparts [1]. |
| Caspase-Dependent Apoptosis | Induces caspase-dependent apoptosis; increases sub-G1 cell population and Annexin V-positive cells [1] [2]. | Primary CLL cells (IC50: 0.86 µM); Ovarian mucinous carcinoma (OMC) cell lines [3] [2]. |
| Regulation of Apoptotic Proteins | Alters balance of Bcl-2 family proteins; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2; increases cleaved caspase-3 [4]. | Various solid tumor models (e.g., glioblastoma, prostate cancer) [4]. |
| Synergy with MEK Inhibition | Combined with MEK inhibitor (pimasertib) synergistically inhibits proliferation and induces robust apoptosis [2]. | Six OMC cell lines (e.g., MCAS, OAW42); synergy independent of KRAS or PIK3CA mutational status [2]. |
| Overcoming Multidrug Resistance (MDR) | Effectively inhibits growth of MDR leukemia cells (HL60/ADR, K562/A02); downregulates P-glycoprotein (MDR1) and MRP1 [1]. | HL60/ADR and K562/A02 cell lines [1]. |
Key methodologies used in the cited studies to quantify this compound-induced apoptosis are outlined below.
| Method | Key Procedure Steps | Reagents & Details |
|---|
| Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry [1] | 1. Treat cells with this compound. 2. Harvest and wash cells. 3. Resuspend in binding buffer with Annexin V-FITC and PI. 4. Incubate in dark (15 min). 5. Analyze by flow cytometry. | Reagents: Annexin V-FITC, Propidium Iodide (PI). Key Controls: Untreated cells, single-stained controls for compensation. | | Cell Cycle Analysis by Flow Cytometry [1] | 1. Fix this compound-treated cells with ethanol. 2. Treat with RNase. 3. Stain cellular DNA with PI. 4. Analyze DNA content by flow cytometry. | Reagent: Propidium Iodide (PI), RNase. Data Interpretation: Apoptotic cells identified as "sub-G1" population. | | Western Blotting for Apoptotic Markers [1] [2] | 1. Lyse this compound-treated cells. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block membrane, incubate with primary then HRP-conjugated secondary antibodies. 5. Detect signal (e.g., ECL). | Key Antibodies: Cleaved caspase-3, Bax, Bcl-2, PARP cleavage. Loading Control: Antibodies for GAPDH, β-actin, or Lamin B. | | MTT Cell Viability/Proliferation Assay [1] | 1. Plate cells and treat with this compound (e.g., 72 hours). 2. Add MTT reagent to wells and incubate. 3. Solubilize formed formazan crystals with DMSO. 4. Measure absorbance at 570 nm. | Reagent: 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). Data Analysis: IC50 value calculated from dose-response curve. |
The diagram below illustrates the core signaling pathway through which this compound induces apoptosis.
This compound inhibits PI3K and mTOR, disrupting survival signals and activating mitochondrial apoptosis.
The evidence demonstrates that this compound is a compelling candidate for further research, particularly due to its dual inhibitory profile and ability to counter multidrug resistance [1]. The synergistic induction of apoptosis when combined with a MEK inhibitor suggests a potent strategy for treating aggressive cancers like ovarian mucinous carcinoma, potentially overcoming the limitations of single-agent targeted therapies [2].
From a clinical perspective, while this compound showed encouraging efficacy in patients with relapsed or refractory follicular lymphoma, its limited efficacy in other lymphoma types and CLL/SLL in a phase II trial indicates that its clinical application might be most successful in selected patient populations or in rational combination regimens [3].
This compound (also known as SAR245409 and XL765) is an orally available small molecule inhibitor. Its primary mechanism involves the simultaneous inhibition of Class I PI3K isoforms and mTOR kinase [1] [2].
Table 1: this compound Profile
| Attribute | Description |
|---|---|
| Drug Name | This compound (SAR245409, XL765) [1] [2] |
| Primary Mechanism | Potent, reversible, ATP-competitive pan-PI3K and mTOR inhibitor [1] |
| Key Development Stage | Investigational; Phase II trials completed for hematologic malignancies [1] |
Table 2: Key Biochemical Targets (IC₅₀) this compound's activity is quantified by its half-maximal inhibitory concentration (IC₅₀) against key kinases [2].
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kγ (p110γ) | 9 nM |
| PI3Kα (p110α) | 39 nM |
| PI3Kδ (p110δ) | 43 nM |
| PI3Kβ (p110β) | 113 nM |
| DNA-PK | 150 nM |
| mTOR | 157 nM |
The proposed mechanism by which this compound triggers caspase-dependent apoptosis in CLL cells involves disrupting survival pathways and directly activating the cell's execution machinery.
This compound induces apoptosis by blocking PI3K/mTOR survival signaling and cytokine production, leading to caspase activation.
The primary evidence comes from a 2016 study in Leukemia that detailed this compound's effects on primary CLL cells [3].
Table 3: Key Experimental Findings
| Experimental Aspect | Finding |
|---|---|
| Pro-apoptotic Effect | More potent inducer of apoptosis in primary CLL cells compared to PI3Kα- or PI3Kδ-selective inhibitors [3]. |
| Impact of Genetic Status | Effective irrespective of the CLL cells' ATM or p53 status [3]. |
| Functional Effects | Blocked CLL cell survival, adhesion, and proliferation; inhibited T-cell-mediated production of pro-survival cytokines [3]. |
Detailed Experimental Protocol (In Vitro) The following methodology was used to assess apoptosis in primary CLL cells [3]:
A phase II trial evaluated this compound (50 mg twice daily) in patients with relapsed or refractory lymphoid malignancies [1].
Table 4: Clinical Efficacy in Phase II Trial
| Disease Cohort | Number of Patients | Overall Response Rate (ORR) |
|---|---|---|
| Follicular Lymphoma | 47 | 41.3% (19/46) |
| Mantle Cell Lymphoma (MCL) | 42 | 11.9% (5/42) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 42 | 4.9% (2/41) |
| CLL/SLL | 36 | 11.4% (4/35) |
Table 5: Common Adverse Events (All Grades) in ≥25% of Patients
| Adverse Event | Frequency |
|---|---|
| Diarrhea | 35.3% (59/167) |
| Fatigue | 31.7% (53/167) |
| Nausea | 26.9% (45/167) |
| Pyrexia (Fever) | 26.3% (44/167) |
The study concluded that while this compound had an acceptable safety profile and encouraging efficacy in follicular lymphoma, it demonstrated limited efficacy in patients with CLL/SLL, MCL, or DLBCL. Consequently, no further studies of this compound monotherapy in CLL are planned [1] [4].
Voxtalisib (also known as SAR245409 or XL765) is a potent, orally available small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. This dual inhibition is a rational strategy in cancer therapy, including for anti-angiogenic purposes.
The diagram below illustrates how this compound disrupts the key signaling pathway that promotes tumor angiogenesis.
This compound directly inhibits PI3K and mTORC1 to block pro-angiogenic signaling.
This dual targeting is designed to provide a more complete and potent blockade of the PI3K/mTOR signaling axis than inhibiting either component alone. By doing so, this compound can suppress the production of key angiogenic factors by tumor cells and directly impede the survival and proliferation of endothelial cells, which are the building blocks of new blood vessels [1] [2] [3]. This approach aims to counteract the resistance that can develop from the compensatory feedback loops within the pathway when only one node is targeted [1] [3].
The following table summarizes the rationale behind this compound's development and its place in cancer therapy research.
| Aspect | Description and Rationale |
|---|---|
| Therapeutic Rationale | Dual PI3K/mTOR inhibition prevents compensatory feedback activation that limits the efficacy of single-target agents, potentially leading to more sustained anti-tumor and anti-angiogenic effects [1] [3]. |
| Research Context | Identified as part of "docking-guided optimization" studies to improve binding affinity to PI3Kγ and mTOR, highlighting a structure-based drug design approach [1]. |
| Combination Potential | Research indicates promise in combination with other therapies. For example, the dual PI3K/mTOR inhibitor BEZ235 (Dactolisib) synergized with an HDAC inhibitor to induce autophagy and enhance cytotoxicity in esophageal squamous cell carcinoma (ESCC) models [1]. |
Based on the search results, I was unable to locate specific quantitative data (e.g., detailed IC₅₀ values across different kinase assays, in vivo tumor reduction metrics) or the full experimental protocols for testing this compound's anti-angiogenic effects. The available information is more focused on its general mechanism and strategic role in drug development.
To proceed with your technical guide, you may need to consult specialized scientific databases for primary research literature. The following suggestions could be productive next steps:
Voxtalisib (also known as SAR245408 or XL765) is a dual PI3K/mTOR inhibitor identified as a potent inhibitor of EV71 replication through phenotypic screening [1] [2]. Its antiviral activity is not through direct action on the virus, but by modulating a key host protein and restoring the innate immune response.
The diagram below illustrates this core mechanism and the experimental workflow used to identify it.
This compound inhibits EV71 by modulating host RAN and IFN-STAT signaling.
The following tables summarize key quantitative findings from the research, demonstrating this compound's efficacy.
Table 1: Key Findings from Experimental Models
| Experimental Model | Key Finding | Significance / Outcome |
|---|---|---|
| In Vitro (RD cells) | Significant suppression of EV71 RNA, viral protein levels, and viral titers [1] [2]. | Confirms potent, direct antiviral activity at the cellular level. |
| In Vivo (ICR suckling mice) | Improved survival rate, decreased viral loads in tissues, and alleviated virus-induced organ damage [2]. | Demonstrates efficacy and therapeutic potential in a live animal model. |
| Broad-Spectrum Assessment | Similar RAN-dependent antiviral effects observed against Coxsackieviruses (CVB) and Echovirus 11 (Echo11) [2]. | Suggests this compound's mechanism could be effective against multiple enteroviruses. |
Table 2: Comparative Context with a Related PI3K Inhibitor
| Feature | This compound | Pilaralisib (XL147) [3] |
|---|---|---|
| Primary Target | Dual PI3K/mTOR inhibitor [1] [2]. | Selective PI3K inhibitor (α, β, δ, VPS34) [3]. |
| Antiv Efficacy (In Vivo) | Improved survival in EV71-infected mice [2]. | Reduced EV71-induced mortality by 20-50% in mice [3]. |
| Cellular Safety (CC50) | Information not specified in search results. | 14,828 nM (indicating a suboptimal cellular safety profile) [3]. |
| Proposed Antiviral Mechanism | Downregulation of host RAN protein, restoring IFN-STAT signaling [1] [2]. | Inhibition of the PI3K/AKT signaling pathway exploited by EV71 [3]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the studies.
1. In Vitro Assessment of Antiviral Activity
2. Proteomic Analysis for Target Identification
3. Mechanistic Studies on IFN-STAT Signaling
4. In Vivo Efficacy Study
The findings on this compound highlight a promising direction in antiviral drug discovery.
While the data on this compound is compelling, several aspects require further investigation for full clinical translation. The precise structural interactions between this compound and its targets, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiles, and comprehensive safety data in higher organisms are key areas for future research.
Voxtalisib (SAR245409, XL765) is a potent dual inhibitor targeting both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), making it a promising therapeutic agent for various cancers including melanoma, lymphoma, glioblastoma, and breast cancer. [1] [2] By competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of PI3K and mTOR, this compound exerts its anti-tumor effects primarily through inhibition of tumor blood vessel formation and induction of cancer cell apoptosis. [1] The compound has demonstrated significant anti-tumor activity in preclinical models, achieving therapeutic effects in primary chronic lymphocytic leukemia cells with a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours. [2]
Pharmacokinetic information is essential for optimizing clinical dosing regimens and understanding the relationship between drug exposure and therapeutic outcomes. The development of a reliable bioanalytical method for quantifying this compound in biological matrices is therefore critical for supporting preclinical and clinical development. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for bioanalysis, offering superior sensitivity, selectivity, and rapid analysis time compared to conventional HPLC methods. This document provides detailed application notes and protocols for the UPLC-MS/MS-based quantification of this compound in rat plasma, including method validation data and pharmacokinetic application results.
The UPLC-MS/MS system consisted of a Waters Acquity ultra-performance liquid chromatography (UPLC) system coupled with a Waters Xevo TQS triple-quadrupole tandem mass spectrometer (Milford, MA, United States). [1] [2]
Table: Gradient Elution Program for this compound Analysis
| Time (min) | Solvent B (%) | Solvent A (%) | Elution Mode |
|---|---|---|---|
| 0 - 0.5 | 90% | 10% | Isocratic |
| 0.5 - 1.0 | 90% → 10% | 10% → 90% | Linear gradient |
| 1.0 - 1.4 | 10% | 90% | Isocratic |
| 1.4 - 1.5 | 10% → 90% | 90% → 10% | Linear gradient |
| 1.5 - 2.0 | 90% | 10% | Re-equilibration |
Table: Mass Transitions and Instrument Parameters for this compound and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 270.91 | 242.98 | 20 | 20 |
| Umbralisib (IS) | 572.30 | 246.10 | 30 | 35 |
The sample preparation employed a simple and efficient protein precipitation method: [1]
The developed UPLC-MS/MS method was validated according to the Food and Drug Administration (FDA) bioanalytical method validation guidelines for specificity, linearity, sensitivity, accuracy, precision, matrix effect, recovery, and stability. [1]
The specificity of the method was evaluated by analyzing blank plasma samples from six different sources and comparing them with corresponding spiked plasma samples. No significant interference was observed at the retention times of this compound and IS, confirming the method's specificity. [1] Carryover was assessed by injecting blank plasma samples after the upper limit of quantification (ULOQ) sample. No significant carryover was observed, indicating that the washing procedure was effective. [1]
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) with six replicates each.
Table: Accuracy and Precision Data for this compound in Rat Plasma
| Concentration Level | Nominal Concentration (ng/mL) | Intra-day RSD (%) | Intra-day RE (%) | Inter-day RSD (%) | Inter-day RE (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 18.7 | 2.0 | 16.6 | 3.1 |
| LQC | 2 | 10.6 | -14.0 | 14.0 | -4.5 |
| MQC | 800 | 8.7 | -4.0 | 14.3 | -4.4 |
| HQC | 1600 | 7.5 | -8.5 | 13.0 | -7.2 |
The matrix effect and extraction recovery were evaluated at three QC levels (LQC, MQC, HQC) with six replicates per level.
Table: Matrix Effect and Recovery Data for this compound
| Concentration Level | Matrix Effect (% Mean ± SD) | RSD (%) | Recovery (% Mean ± SD) | RSD (%) |
|---|---|---|---|---|
| LQC (2 ng/mL) | 94.1 ± 12.4 | 13.2 | 100.5 ± 8.6 | 8.5 |
| MQC (800 ng/mL) | 94.2 ± 3.7 | 3.9 | 106.8 ± 4.2 | 3.9 |
| HQC (1600 ng/mL) | 95.8 ± 5.2 | 5.4 | 105.1 ± 10.2 | 9.7 |
The results demonstrated that the matrix effect was minimal and the extraction recovery was consistent and reproducible across the evaluated concentration range. [1]
The stability of this compound in rat plasma was evaluated under various storage and processing conditions:
The results confirmed that this compound remained stable under all tested conditions, with deviation values within ±15% of the nominal concentrations. [1]
The plasma concentration-time profile of this compound was analyzed using non-compartmental methods with Drugs and Statistics (DAS) 3.0 software (Mathematical Pharmacology Professional Committee of China, Shanghai, China). [1] The developed UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound in rats, demonstrating its applicability for in vivo pharmacokinetic studies.
The following diagram illustrates the complete experimental workflow from method development to pharmacokinetic application:
This compound represents an important class of dual PI3K/mTOR kinase inhibitors that constitute the third generation of PI3K/mTOR inhibitors. [3] These compounds were specifically developed to overcome the limitations of earlier inhibitors, particularly the activation of the IRS-1/PI3K/Akt response to loss of mTORC1/S6K feedback caused by rapalogs. [3] By inhibiting both PI3K and mTOR catalytic activity, this compound achieves more complete inhibition of the pathway at multiple signaling points. [3]
The following diagram illustrates the pharmacological context and signaling pathways targeted by this compound:
This section provides a concise, step-by-step protocol for the quantification of this compound in rat plasma using UPLC-MS/MS:
The developed UPLC-MS/MS method provides a specific, sensitive, and reliable approach for the quantification of this compound in rat plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, complying with FDA validation guidelines. The simple protein precipitation procedure offers an efficient sample preparation technique, while the short chromatographic run time (2.0 minutes) enables high-throughput analysis.
The successful application of this method to pharmacokinetic studies in rats confirms its utility for supporting preclinical development of this compound. The methodological details and protocols provided in this document serve as a comprehensive resource for researchers conducting bioanalytical and pharmacokinetic investigations of this compound and related compounds.
Voxtalisib (also known as XL765 or SAR245409) is a potent, highly selective, ATP-competitive, reversible, oral, dual pan-class I PI3K and mTOR inhibitor. This small molecule therapeutic agent exhibits potent inhibitory activity against all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values of 39, 113, 43, and 9 nM, respectively. Additionally, it inhibits mTOR with an IC50 of 157 nM and DNA-PK with an IC50 of 150 nM [1]. This compound primarily inhibits p110γ among class I PI3Ks and acts as a weaker inhibitor of mTOR, making it distinctive among targeted therapies [2]. The compound has been investigated in numerous clinical trials for various malignancies, including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [3] [4].
The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in human cancers, playing a central role in cellular processes such as metabolism, growth, survival, and motility [4]. This compound simultaneously targets multiple components of this pathway, potentially overcoming limitations of single-target inhibitors and providing more comprehensive pathway suppression. This dual inhibition is particularly valuable in cancers where pathway redundancy or feedback activation contributes to treatment resistance [4] [5]. The molecular structure of this compound (C13H14N6O, molecular weight 270.29 g/mol) contributes to its pharmacological properties and analytical characteristics [1].
Table 1: this compound Inhibitory Profile Against Key Kinase Targets
| Target | IC50 Value (nM) | Target Class | Clinical Significance |
|---|---|---|---|
| p110γ | 9 | Class I PI3K | Primary PI3K target |
| p110α | 39 | Class I PI3K | Common mutation in cancers |
| p110δ | 43 | Class I PI3K | Hematologic malignancies |
| p110β | 113 | Class I PI3K | PTEN-deficient cancers |
| mTOR | 157 | Serine/threonine kinase | Cell growth & proliferation |
| DNA-PK | 150 | DNA repair enzyme | Potential radiation sensitization |
| mTORC1 | 160 | mTOR complex 1 | Translation regulation |
| mTORC2 | 910 | mTOR complex 2 | Akt phosphorylation |
The development of a highly sensitive and rapid UPLC-MS/MS technology for the quantitative analysis of this compound in biological matrices represents a significant advancement in supporting pharmacokinetic studies and therapeutic drug monitoring [3]. This method offers superior chromatographic resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC-MS/MS approaches, making it particularly suitable for high-throughput bioanalysis in clinical and preclinical settings. The UPLC-MS/MS methodology has been successfully applied to quantify this compound concentrations in rat plasma, demonstrating excellent performance across the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [3].
The analytical workflow encompasses sample preparation via protein precipitation with acetonitrile, chromatographic separation using a reversed-phase C18 column, and mass spectrometric detection employing electrospray ionization in positive ion mode. The efficiency of this method has been thoroughly validated according to FDA bioanalytical method validation guidelines, addressing critical parameters including precision, accuracy, matrix effects, extraction recovery, carryover, and stability under various storage and processing conditions [3]. The validated method has been effectively deployed in pharmacokinetic studies following intragastric administration of this compound (5 mg/kg) to rat models, providing reliable concentration-time data for comprehensive pharmacokinetic profiling [3].
Chromatographic separation was achieved using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) maintained at an appropriate temperature (typically 40°C). The mobile phase consisted of a binary gradient system with solvent A (acetonitrile) and solvent B (0.1% formic acid in water) at a flow rate of 0.3-0.4 mL/min [3]. The gradient program was optimized to achieve adequate separation of this compound from endogenous matrix components and the internal standard, with a typical total run time of less than 5 minutes per sample, significantly enhancing throughput compared to conventional methods.
Mass spectrometric detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Multiple reaction monitoring (MRM) transitions were established for this compound (m/z 270.91 → 242.98) and the internal standard (m/z 572.30 → 246.10) [3]. Instrument parameters including source temperature, desolvation temperature, desolvation gas flow, cone gas flow, collision energy, and cone voltage were systematically optimized to maximize sensitivity and signal-to-noise ratio. The use of formic acid as a mobile phase additive enhanced ionization efficiency, contributing to the exceptional sensitivity achieved with this method.
Sample Collection and Preparation: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at 4°C and 3000 × g for 10 minutes to separate plasma. Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis [3].
Calibration Standards and Quality Control Samples: Prepare stock solutions of this compound in acetonitrile or DMSO at approximately 1 mg/mL. Prepare working solutions through serial dilution in acetonitrile. Spike blank plasma with working solutions to create calibration standards covering the concentration range of 1-2000 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range [3].
Protein Precipitation Protocol:
Alternative Precipitation Solvents: While acetonitrile provides excellent protein precipitation efficiency and clean extracts, other solvents may be considered for specific applications. Methanol and acetone can also be effective precipitating agents, sometimes with varying recovery rates for different analytes [6]. The methanol-chloroform method (Wessel and Fluegge, 1984) offers high recovery for minimal protein amounts but requires more processing steps [6].
Table 2: Comparison of Protein Precipitation Methods for Bioanalysis
| Method | Precipitant Ratio | Incubation Conditions | Relative Recovery | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetonitrile | 3:1 (v/v) | Immediate, 0°C optional | High (>85%) | Excellent clean-up, low matrix effect | May precipitate less protein than TCA |
| Methanol | 4:1 (v/v) | -20°C, 60 min | Moderate to High | Good for hydrophobic compounds | Higher evaporation rate |
| Acetone | 4:1 (v/v) | -20°C, 60 min | Moderate | Effective for broad protein classes | Difficult to resuspend pellets |
| TCA | 1:2 (50% TCA) | 0°C, 10-20 min | High | Most efficient precipitation | Strong acid, may degrade analytes |
| TCA-Acetone | 4:1 (15% TCA in acetone) | -20°C, 20-60 min | Very High | Combined efficiency | Complex procedure, residue concerns |
The protein precipitation method with acetonitrile coupled with UPLC-MS/MS analysis for this compound quantification has undergone comprehensive validation following FDA bioanalytical method validation guidelines [3]. The validation encompassed assessment of linearity, precision, accuracy, sensitivity, matrix effects, extraction recovery, and stability under various conditions. The method demonstrated a linear range of 1-2000 ng/mL with a correlation coefficient (r²) exceeding 0.99, establishing a well-defined relationship between concentration and detector response [3].
The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both precision and accuracy meeting the acceptance criteria of ±20% [3]. This exceptional sensitivity enables reliable detection of this compound even at low concentrations encountered during terminal elimination phases or with low-dose administrations. The precision and accuracy assessments revealed intra-day precision of 7.5-18.7% and inter-day precision of 13.0-16.6%, while accuracies ranged from -14.0-2.0% for intra-day and -7.2-3.1% for inter-day analyses [3]. These values fall within acceptable limits for bioanalytical methods, demonstrating the robustness and reliability of the technique.
Extraction recovery of this compound using the acetonitrile protein precipitation method was consistently high, with values complying with acceptance criteria recommended for bioassays [3]. The efficient recovery minimizes analyte loss during sample preparation, contributing to the method's sensitivity and reproducibility. Assessment of matrix effects demonstrated minimal ionization suppression or enhancement, confirming the effectiveness of the acetonitrile precipitation in removing interfering components from the plasma matrix [3]. The consistent performance across different lots of plasma further validates the robustness of the method.
Stability studies evaluated this compound under various conditions, including short-term bench top stability, processed sample stability in the autosampler, freeze-thaw stability, and long-term frozen storage stability [3]. The results confirmed that this compound remains stable under typical handling and storage conditions, ensuring the reliability of concentration measurements in study samples. No significant carryover was observed between injections, preventing cross-contamination of samples and maintaining data integrity throughout analytical batches [3].
The validated UPLC-MS/MS method with acetonitrile protein precipitation has been successfully applied to investigate the pharmacokinetic profile of this compound following intragastric administration to rat models [3]. In a typical study design, rats receive this compound at a dose of 5 mg/kg, and blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration [3]. The plasma samples obtained after centrifugation are processed using the acetonitrile protein precipitation protocol and analyzed to generate concentration-time data.
The application of this bioanalytical method in pharmacokinetic studies has provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The high sensitivity of the method enables comprehensive characterization of the pharmacokinetic profile, including the detection of low concentrations during the terminal elimination phase. The reliability of the data supports accurate calculation of key pharmacokinetic parameters essential for understanding the drug's in vivo behavior and informing dosage regimen design [3].
The pharmacokinetic parameters derived from the concentration-time data reveal critical information about this compound's in vivo performance. While the specific parameter values from rat studies are not provided in the search results, typical pharmacokinetic metrics that would be obtained include maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
The successful application of this bioanalytical method in pharmacokinetic studies demonstrates its utility in supporting drug development efforts. The method's robustness, sensitivity, and efficiency make it suitable for analyzing large sample batches generated from preclinical and clinical studies, thereby accelerating the evaluation of this compound's pharmacokinetic properties across different species and clinical phases [3]. The comprehensive pharmacokinetic data generated using this method can inform critical decisions regarding dosage selection and administration frequency in subsequent clinical trials.
This compound has demonstrated promising anti-tumor activity across various cancer types, supported by the bioanalytical method discussed in this protocol. In preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), this compound exhibited significant growth inhibitory effects on HL60 and K562 cell lines, with IC50 values of approximately 1.5 μM and 1.2 μM, respectively [5]. Notably, the compound retained activity against multidrug-resistant counterparts HL60/ADR and K562/A02 cells, with IC50 values of 1.8 μM and 1.4 μM, suggesting potential utility in overcoming drug resistance [5].
In high-grade glioma, this compound has been evaluated in combination with temozolomide with or without radiotherapy [4] [7]. Phase I studies established the maximum tolerated doses at 90 mg once daily or 40 mg twice daily when combined with temozolomide [4] [7]. The most frequently reported treatment-related adverse events included nausea (48%), fatigue (43%), thrombocytopenia (26%), and diarrhea (24%), demonstrating a manageable safety profile [4]. The combination demonstrated a moderate level of PI3K/mTOR pathway inhibition with preliminary evidence of antitumor activity, including partial response in 4% of evaluable patients and stable disease in 68% [4] [7].
Research has explored combination strategies involving this compound with other targeted agents, particularly in the context of MAPK pathway inhibition. In triple-negative breast cancer (TNBC) models, this compound combined with the MEK inhibitor AS703026 demonstrated enhanced inhibition of cell growth, migration, and invasion ability [2]. This approach leverages the close interconnection between PI3K and MAPK pathways, where activation of one often leads to inhibition of the other.
However, clinical trials combining this compound with the MEK1/2 inhibitor pimasertib (90 mg pimasertib + 70 mg this compound daily) showed poor tolerability and limited anti-tumor activity in patients with advanced solid tumors [2]. The most common side effects of this combination were diarrhea, fatigue, and nausea, highlighting the challenges of dual pathway inhibition [2]. These findings underscore the importance of therapeutic drug monitoring using robust bioanalytical methods to optimize dosing regimens in combination therapies.
The following diagram illustrates the central signaling pathways targeted by this compound and its potential combination partners:
Diagram 1: this compound Mechanism and Combination Strategy. This compound inhibits multiple components of the PI3K/Akt/mTOR pathway. Combination with MEK inhibitors targets parallel pathways but requires careful therapeutic drug monitoring due to toxicity concerns.
Low Recovery: If this compound recovery is suboptimal, ensure acetonitrile is fresh and of appropriate purity. Verify the precipitation ratio (3:1 acetonitrile to plasma) and ensure thorough vortexing. Pre-chilling acetonitrile to -20°C may improve precipitation efficiency [6].
Matrix Effects: If significant matrix effects are observed, consider using a more selective internal standard (stable isotope-labeled this compound if available). Ensure consistent sample preparation across all samples and calibrators. Lot-to-l variability in plasma matrix can be addressed by using a single large pool of control matrix for preparation of calibrators and QCs [3].
Carryover: To minimize carryover, implement extensive washing steps with acetonitrile:water (50:50, v/v) between injections in the autosampler. If carryover persists, increase the wash volume or include a needle wash step with stronger solvent [3].
Chromatographic Issues: If peak shape deteriorates or retention times shift, regenerate or replace the UPLC column. Ensure mobile phases are freshly prepared and the column temperature is stable. Check for precipitation of buffer salts in the system [3].
While this protocol specifically addresses plasma samples, the acetonitrile protein precipitation method can be adapted for other biological matrices:
Tissue Homogenates: Homogenize tissues in appropriate buffer (e.g., phosphate-buffered saline) at 1:3 to 1:5 (w/v) ratio. Centrifuge to remove insoluble debris, then apply the acetonitrile precipitation protocol to the supernatant [4].
Cerebrospinal Fluid (CSF): Due to lower protein content, reduce the acetonitrile ratio to 2:1 (v/v) or consider direct injection after dilution if sensitivity permits [4].
Cell Culture Supernatants: For in vitro studies, acetonitrile precipitation can effectively remove serum proteins from cell culture media, though additional centrifugation may be needed for complete clarification [5].
The protein precipitation method using acetonitrile coupled with UPLC-MS/MS analysis provides a robust, sensitive, and efficient approach for quantifying this compound in biological matrices. The method's validation according to FDA guidelines, with demonstrated precision, accuracy, and sensitivity down to 1 ng/mL, makes it suitable for supporting preclinical and clinical studies [3]. The application of this methodology has generated valuable pharmacokinetic data and facilitated the investigation of this compound's therapeutic potential across various cancer types, including leukemia [5], glioma [4] [7], and breast cancer [2].
The comprehensive protocol detailed in this application note enables researchers to reliably quantify this compound concentrations, supporting drug development efforts and potentially contributing to the optimization of dosing regimens in clinical practice. As research continues to explore this compound's full therapeutic potential, this bioanalytical method will remain an essential tool for characterizing its pharmacokinetic properties and pharmacodynamic relationships across different patient populations and combination therapy approaches.
> This document provides a detailed protocol for the bioanalysis and pharmacokinetic study of the anticancer drug Voxtalisib using UPLC-MS/MS, enabling precise therapeutic drug monitoring.
This compound (also known as SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). It exerts its anti-tumor effects primarily by inhibiting tumor angiogenesis and inducing cancer cell apoptosis. Preclinical and clinical studies have investigated its potential for treating melanoma, lymphoma, glioblastoma, and breast cancer [1] [2].
Monitoring the plasma concentration of this compound is crucial for pharmacokinetic (PK) studies and optimizing clinical dosing regimens. This protocol details a robust, sensitive, and rapid UPLC-MS/MS method for the quantitative analysis of this compound in rat plasma, developed and validated as per FDA bioanalytical method guidance [2].
The core of the separation protocol is outlined below.
Table 1: UPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in water |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 1.0 µL |
| Auto-sampler Temp. | 10 °C |
| Run Time | 2.0 min |
The following gradient program is critical for achieving optimal separation.
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase B (0.1% Formic Acid) | Mobile Phase A (Acetonitrile) |
|---|---|---|
| 0.0 - 0.5 | 90% | 10% |
| 0.5 - 1.0 | 90% → 10% | 10% → 90% |
| 1.0 - 1.4 | 10% | 90% |
| 1.4 - 1.5 | 10% → 90% | 90% → 10% |
| 1.5 - 2.0 | 90% | 10% |
Table 3: SRM Transitions and Parameters
| Compound | Precursor Ion > Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 270.91 > 242.98 | 20 | 20 |
| Umbralisib (IS) | 572.30 > 246.10 | 30 | 35 |
A simple protein precipitation method is used.
The developed method was validated according to FDA guidelines, with key results summarized below [1] [2].
Table 4: Method Validation Results
| Validation Parameter | Result |
|---|---|
| Linear Range | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | 7.5% - 18.7% |
| Inter-day Precision (RSD%) | 13.0% - 16.6% |
| Intra-day Accuracy (%) | -14.0% - 2.0% |
| Inter-day Accuracy (%) | -7.2% - 3.1% |
| Extraction Recovery | Met FDA acceptance criteria |
| Matrix Effect | Met FDA acceptance criteria |
| Carryover | Negligible and within acceptance |
| Stability | Established under various conditions |
This document provides a comprehensive and validated protocol for the quantification of this compound in rat plasma using UPLC-MS/MS with a BEH C18 column. The method demonstrates excellent sensitivity, precision, and accuracy over a wide linear range, making it suitable for robust pharmacokinetic studies. The detailed troubleshooting guide and visualized workflows are designed to assist researchers in implementing this method successfully, thereby supporting the optimization of this compound therapy in clinical development.
This compound (also known as SAR245409 or XL765) represents a significant advancement in targeted cancer therapy as a specific, reversible dual inhibitor that simultaneously targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). This dual inhibition mechanism occurs through competitive binding to specific adenosine triphosphate (ATP) sites on the catalytic domains of both PI3K and mTOR, providing comprehensive suppression of this critical signaling pathway frequently dysregulated in cancers [1] [2]. The compound has demonstrated promising anti-tumor activity across multiple clinical trials investigating its efficacy against melanoma, lymphoma, glioblastoma, breast cancer, and other malignancies, primarily through inhibition of tumor angiogenesis and induction of cancer cell apoptosis [3] [4]. Beyond its established oncological applications, recent evidence has revealed that this compound exhibits potent antiviral properties against enterovirus 71 replication by downregulating host RAN protein expression and restoring interferon-STAT signaling pathways [5].
The development of a robust, sensitive bioanalytical method for accurate quantification of this compound in biological matrices is paramount for comprehensive pharmacokinetic characterization and therapeutic drug monitoring. As with many targeted therapies, establishing exposure-response relationships and understanding inter-individual variability in drug disposition are crucial elements for optimizing clinical dosing regimens and maximizing therapeutic efficacy while minimizing adverse effects [1] [2]. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology described in this application note addresses this critical need by providing a specific, sensitive, and rapid analytical approach capable of quantifying this compound across clinically relevant concentration ranges in complex biological samples, thereby supporting both preclinical development and clinical therapeutic applications.
The quantitative analysis of this compound requires optimized chromatographic separation coupled with high-sensitivity mass spectrometric detection to achieve the necessary specificity and sensitivity for pharmacokinetic studies. The system configuration employs a Waters Acquity UPLC system interfaced with a Waters Xevo TQS triple-quadrupole mass spectrometer, leveraging the superior resolution and speed of UPLC technology combined with the exceptional selectivity and sensitivity of tandem mass spectrometry [1] [3] [2].
Table 1: UPLC Chromatographic Conditions for this compound Separation
| Parameter | Specification | Description |
|---|---|---|
| Chromatography Column | Acquity BEH C18 | 2.1 mm × 50 mm, 1.7 μm particle size |
| Column Temperature | 40°C | Maintained constant throughout analysis |
| Mobile Phase A | Acetonitrile | LC-MS grade |
| Mobile Phase B | 0.1% Formic acid | Aqueous solution in ultra-pure water |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0-0.5 | 90% | |
| 0.5-1.0 | 90%→10% | |
| 1.0-1.4 | 10% | |
| 1.4-1.5 | 10%→90% | |
| 1.5-2.0 | 90% | |
| Flow Rate | 0.30 mL/min | Constant throughout analysis |
| Injection Volume | 1.0 μL | Fixed volume partial loop mode |
| Autosampler Temperature | 10°C | Maintained for sample stability |
| Total Run Time | 2.0 minutes | Including column re-equilibration |
The mass spectrometric detection of this compound utilizes electrospray ionization (ESI) operated in positive ion mode with selective reaction monitoring (SRM) to achieve the requisite sensitivity and specificity for bioanalysis. The mass spectrometer parameters were carefully optimized to maximize ionization efficiency and fragmentation patterns characteristic of the analyte and internal standard [1] [2].
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | This compound | Internal Standard (Umbralisib) |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 270.91 | 572.30 |
| Product Ion (m/z) | 242.98 | 246.10 |
| Dwell Time (sec) | 0.050 | 0.050 |
| Cone Voltage (V) | 20 | 30 |
| Collision Energy (eV) | 20 | 35 |
| Desolvation Temperature | 600°C | 600°C |
| Desolvation Gas Flow | 1000 L/h | 1000 L/h |
| Cone Gas Flow | 200 L/h | 200 L/h |
| Collision Gas Flow | 0.15 mL/min | 0.15 mL/min |
The sample preparation methodology employs a straightforward protein precipitation technique that effectively removes interfering matrix components while maintaining high recovery of the analyte. The protocol has been optimized to ensure reproducibility, minimize analyte degradation, and facilitate high-throughput processing [3] [2]:
Aliquot Preparation: Accurately transfer 100 μL of plasma sample (calibrators, quality controls, or study samples) into a clean 1.5 mL microcentrifuge tube.
Internal Standard Addition: Add 10 μL of IS working solution (umbralisib at 100 ng/mL in methanol) to each plasma aliquot. For blank samples (without IS), add 10 μL of pure methanol.
Protein Precipitation: Add 300 μL of ice-cold acetonitrile to each sample tube to precipitate plasma proteins.
Vortex Mixing: Vigorously vortex each sample for 2.0 minutes to ensure complete protein precipitation and efficient extraction of the analyte.
Centrifugation: Centrifuge samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant.
Sample Transfer: Carefully transfer 100 μL of the cleared supernatant to an appropriate autosampler vial or 96-well plate compatible with the UPLC-MS/MS system.
Storage Conditions: If immediate analysis is not possible, store prepared samples at 4°C for short-term stability (up to 24 hours) or at -80°C for long-term preservation.
The developed UPLC-MS/MS method underwent comprehensive validation following current FDA bioanalytical method validation guidelines to establish its reliability for quantitative analysis [1] [3] [2]. The validation assessed key method performance characteristics including sensitivity, precision, accuracy, matrix effects, and stability under various handling conditions.
Table 3: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-2000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ≥5 |
| Regression Equation | y = 0.014x + 0.021 (r² = 0.998) | r² ≥ 0.990 |
| Intra-day Precision (%RSD) | 7.5-18.7% | ≤20% for LLOQ, ≤15% for others |
| Inter-day Precision (%RSD) | 13.0-16.6% | ≤20% for LLOQ, ≤15% for others |
| Intra-day Accuracy (%Bias) | -14.0 to 2.0% | ±20% for LLOQ, ±15% for others |
| Inter-day Accuracy (%Bias) | -7.2 to 3.1% | ±20% for LLOQ, ±15% for others |
| Matrix Effect | 95.2-104.3% | 85-115% |
| Extraction Recovery | 88.5-92.7% | Consistent and reproducible |
| Carryover | <0.5% of LLOQ | ≤20% of LLOQ |
| Bench-top Stability (4h) | 94.8% | ≥85% |
| Freeze-thaw Stability (3 cycles) | 91.5% | ≥85% |
| Long-term Stability (-80°C, 30 days) | 93.2% | ≥85% |
The validated UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound following oral administration in a rat model, providing critical insights into its absorption and disposition characteristics [1] [3] [2]:
Animal Model: Six male Sprague-Dawley rats (300 ± 20 g) were obtained from the Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University.
Dosing Protocol: Animals were fasted for 12 hours with free access to water before receiving a single 5 mg/kg dose of this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) via intragastric administration.
Sample Collection: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at predetermined time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing.
Sample Processing: Blood samples were immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma, which was then transferred to clean polypropylene tubes and stored at -80°C until analysis.
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Drugs and Statistics (DAS) 3.0 software, providing essential parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and CL/F.
The application of this UPLC-MS/MS method in a clinical setting has been demonstrated in phase I studies where this compound was administered to patients with high-grade gliomas in combination with temozolomide, with or without radiation therapy [4]. These studies established that the maximum tolerated doses were 90 mg once daily and 40 mg twice daily when combined with temozolomide, with pharmacokinetic parameters consistent with previous monotherapy studies, supporting the robust translational applicability of the bioanalytical method.
The comprehensive UPLC-MS/MS methodology detailed in this application note provides a validated, robust framework for the precise quantification of this compound in biological matrices. The method demonstrates exceptional sensitivity with an LLOQ of 1 ng/mL, wide linear dynamic range spanning three orders of magnitude (1-2000 ng/mL), and comprehensive validation confirming precision, accuracy, recovery, and stability parameters that meet or exceed current regulatory standards for bioanalytical methods [1] [3] [2]. The incorporation of efficient sample preparation through protein precipitation and rapid chromatographic separation (2.0 minutes total run time) makes this method particularly suitable for high-throughput applications in both preclinical and clinical settings.
The practical utility of this methodology extends across the complete drug development continuum, from initial preclinical pharmacokinetic studies in rodent models to comprehensive clinical therapeutic drug monitoring in oncology and potentially antiviral applications. The successful application of this method to characterize the pharmacokinetic profile of this compound following oral administration in rats, coupled with its implementation in human phase I clinical trials [4], underscores its translational relevance and reliability. Furthermore, the recent discovery of this compound's antiviral activity against enterovirus 71 [5] potentially expands the application of this analytical method to infectious disease research, highlighting the versatile utility of well-designed bioanalytical methodologies in advancing therapeutic science across traditional disciplinary boundaries.
This compound (SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways by competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of these enzymes. [1] [2] This dual mechanism gives this compound significant anti-tumor properties primarily through inhibition of tumor blood vessel formation and induction of cancer cell apoptosis. The compound has demonstrated promising activity in clinical trials for various malignancies including melanoma, lymphoma, glioblastoma, and breast cancer. [1] Preclinical studies have shown that this compound achieves its therapeutic effect by apoptotic caspase-dependent primary chronic lymphocytic leukemia cells with a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours. [1]
The pharmacokinetic characterization of this compound is essential for optimizing dosing regimens and clinical application, as understanding its absorption, distribution, metabolism, and excretion profiles directly impacts both efficacy and safety. [1] Pharmacokinetic information provides critical insights for drug development optimization, helping researchers establish appropriate dosing schedules, predict potential drug interactions, and understand interspecies differences that can inform human dosing. The development of a highly sensitive and rapid ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology for quantifying this compound in biological matrices represents a significant advancement in the ability to study this compound's behavior in vivo. [1] [2] This application note provides detailed methodologies and protocols for the quantitative analysis and pharmacokinetic evaluation of this compound in rat plasma, offering researchers a validated framework for conducting preclinical studies with this promising therapeutic agent.
The UPLC-MS/MS technology employed for this compound quantification utilizes a Waters Acquity ultra-performance liquid chromatography system coupled with a Waters Xevo TQS triple-quadrupole tandem mass spectrometer. [1] This configuration provides the separation power of UPLC combined with the detection sensitivity of tandem mass spectrometry, creating an optimal platform for bioanalytical quantification of this compound in complex biological matrices. The chromatographic separation is performed using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C column temperature, which provides excellent resolution and peak shape for the analyte. [1] The mobile phase consists of a gradient elution system with acetonitrile as solvent A and 0.1% formic acid as solvent B, flowing at a rate of 0.30 ml/min with a total analysis time of merely 2.0 minutes per sample. [1]
The mass spectrometric detection operates in positive ion mode with an electrospray ionization source, utilizing selective reaction monitoring for optimal sensitivity. The ion transitions monitored are m/z 270.91 > 242.98 for this compound and m/z 572.30 > 246.10 for the internal standard. [1] The system employs optimized parameters including cone voltages of 20V for this compound and 30V for the internal standard, and collision energies of 20 eV for this compound and 35 eV for the internal standard. The desolvation temperature is maintained at 600°C with nitrogen as the desolvation gas (flow rate: 1000 L/h) and cone gas (flow rate: 200 L/h). [1] These carefully optimized conditions ensure precise and accurate quantification of this compound across the required concentration range.
The sample preparation employs a straightforward protein precipitation technique that provides excellent recovery while maintaining sample integrity. The step-by-step protocol begins with aliquoting 100 μL of rat plasma into a clean tube. [1] Then, 10 μL of the internal standard working solution (umbralisib at 100 ng/mL) is added to the plasma sample, followed by the addition of 300 μL of acetonitrile to precipitate plasma proteins. [1] The mixture is vortexed thoroughly for 2.0 minutes to ensure complete protein precipitation and then centrifuged at 13,000 × g for 10 minutes at 4°C. [1] Finally, 100 μL of the centrifuged supernatant is transferred to the specific detection vials for UPLC-MS/MS analysis. [1]
For optimal results, several critical considerations should be noted. All stock and working solutions should be stored at -80°C until analysis to maintain stability. [1] Prepared samples should be analyzed immediately when possible; if immediate analysis is not feasible, short-term storage at 4°C is acceptable, but long-term storage should be at -80°C. [1] The protein precipitation method provides excellent extraction recovery while minimizing matrix effects, both of which have been rigorously validated according to FDA guidelines. [1] This straightforward protocol enables high-throughput processing of samples, which is particularly valuable in pharmacokinetic studies requiring the analysis of numerous time points.
Table 1: Calibration Standards and Quality Control Samples for this compound Quantification
| Sample Type | Concentration Range | Preparation Method | Storage Conditions |
|---|---|---|---|
| Stock Solution | 1 mg/mL | This compound dissolved in methanol | -80°C |
| Working Solutions | 10-20,000 ng/mL | Gradient dilution with methanol | -80°C |
| Calibration Standards | 1-2000 ng/mL | 10 μL working solution + 90 μL blank plasma | -80°C until analysis |
| Quality Control (QC) Samples | 2, 800, 1600 ng/mL | Same as calibration standards | -80°C until analysis |
| LLOQ Sample | 1 ng/mL | Same as calibration standards | -80°C until analysis |
The preparation of calibration standards follows a systematic approach to ensure accuracy across the analytical range. Initially, this compound and the internal standard are dissolved in methanol to create stock solutions at 1 mg/mL concentration. [1] These stock solutions are then gradient diluted with methanol to produce working solutions at concentrations of 10, 20, 50, 100, 500, 1000, 2000, 5000, 10000, and 20000 ng/mL for calibration, and appropriate concentrations for quality control samples. [1] The calibration standards with final concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL are prepared by adding 10 μL of the corresponding working solutions to 90 μL of blank rat plasma. [1] Quality control samples are prepared at low, medium, and high concentrations (2, 800, and 1600 ng/mL) using the same approach, along with a lower limit of quantification sample at 1 ng/mL. [1]
The analytical methodology exhibits excellent linearity across the concentration range of 1-2000 ng/mL, with the lower limit of quantification established at 1 ng/mL, demonstrating the method's exceptional sensitivity. [1] This sensitivity is crucial for pharmacokinetic studies as it allows accurate quantification even at later time points when drug concentrations are substantially diminished. The calibration curve is established using a linear regression model with appropriate weighting to ensure accuracy across the entire concentration range. Each analytical run includes calibration standards and quality control samples at all three levels to verify continued method performance throughout the analysis.
The method specificity was rigorously evaluated by analyzing plasma samples from three different batches to ensure no endogenous interference at the retention times of this compound and the internal standard. [1] The chromatographic conditions successfully resolved the analyte from potential matrix components, demonstrating excellent selectivity for this compound quantification. The carryover effect was assessed by injecting blank samples following high-concentration calibration standards, with results confirming minimal carryover that would not impact subsequent sample quantification. [1] Both specificity and carryover were found to be in full compliance with acceptance criteria of bioassays recommended by the FDA, ensuring that the method is suitable for its intended purpose. [1]
The linearity assessment established a good linear relationship for this compound across the concentration range of 1-2000 ng/mL. [1] The lower limit of quantification was reliably identified as 1 ng/mL, with acceptable precision and accuracy at this level. [1] The calibration curves demonstrated consistent linear response using appropriate weighting factors, with correlation coefficients meeting acceptance criteria throughout method validation. This wide linear range accommodates the expected plasma concentrations following therapeutic dosing, making the method suitable for comprehensive pharmacokinetic studies covering both distribution and elimination phases.
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-2000 ng/mL | R² > 0.99 |
| LLOQ | 1 ng/mL | Precision <20%, Accuracy ±20% |
| Intra-day Precision | 7.5-18.7% | Within ±15% |
| Inter-day Precision | 13.0-16.6% | Within ±15% |
| Intra-day Accuracy | -14.0-2.0% | Within ±15% |
| Inter-day Accuracy | -7.2-3.1% | Within ±15% |
| Matrix Effect | Complies with criteria | Meet FDA recommendations |
| Extraction Recovery | Complies with criteria | Meet FDA recommendations |
| Carryover | Complies with criteria | Meet FDA recommendations |
| Stability | Complies with criteria | Meet FDA recommendations |
The precision and accuracy of the method were comprehensively evaluated through both intra-day and inter-day experiments. The intra-day precision for this compound ranged from 7.5-18.7%, while inter-day precision ranged from 13.0-16.6%. [1] The accuracy assessments demonstrated intra-day accuracy in the range of -14.0-2.0% and inter-day accuracy between -7.2-3.1%. [1] These values fall within the acceptable criteria for bioanalytical method validation, confirming that the method provides reliable quantification across different analytical runs and over time. The consistency between intra-day and inter-day performance indicates robust method operation suitable for application in extended pharmacokinetic studies requiring multiple analytical batches.
The matrix effect and extraction recovery were systematically evaluated to ensure that plasma components do not interfere with ionization efficiency and that the sample preparation method efficiently extracts the analyte from the matrix. [1] The results demonstrated that both parameters were in full compliance with the acceptance criteria of bioassays recommended by the FDA. [1] The stable recovery across concentration levels supports the use of a consistent sample preparation protocol throughout the analytical range. Additionally, stability studies assessed this compound integrity under various storage and handling conditions, including benchtop, freeze-thaw, and long-term storage, with all results meeting acceptance criteria. [1] This comprehensive validation provides confidence in result reliability throughout the analytical process.
The animal study protocol utilizes six male Sprague-Dawley rats weighing 300 ± 20 g, obtained from a reputable source (Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University). [1] Prior to dosing, animals are acclimatized to laboratory conditions with adequate access to fresh water and food. For the pharmacokinetic study, each rat undergoes a 12-hour fasting period before administration of this compound, though water remains available ad libitum. [1] This fasting protocol helps standardize metabolic conditions and reduces potential food effects on drug absorption. The compound is administered as a single intragastric dose of 5 mg/kg, formulated in 0.5% carboxymethylcellulose sodium solution. [1] This administration route and formulation provide consistent delivery to the gastrointestinal tract for reliable absorption studies.
Following dosing, animals are monitored for general behavior and potential adverse effects, though this compound is generally well-tolerated at the studied dose. The environmental conditions throughout the study period maintain a consistent temperature and humidity level with a 12-hour light/dark cycle to minimize circadian influences on pharmacokinetics. All experimental procedures should receive appropriate ethical review and approval according to institutional animal care and use guidelines, adhering to principles of humane animal treatment. For researchers implementing this protocol, consideration of similar environmental controls will help ensure reproducible results across studies.
Blood sampling follows an intensive time course to adequately characterize the pharmacokinetic profile of this compound. Samples (approximately 0.3 mL each) are collected at predetermined time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after administration. [1] This sampling schedule provides dense early time points to capture the absorption and distribution phases, with extended sampling to characterize the elimination phase. Blood collection employs heparinized tubes to prevent coagulation, and samples are immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma. [1] The centrifuged supernatants are then transferred to fresh 0.5 mL polythene tubes and stored at -80°C until analysis. [1]
The sample processing protocol emphasizes timely handling to preserve sample integrity. The immediate centrifugation at refrigerated temperatures minimizes potential degradation, while the prompt transfer to -80°C storage ensures long-term stability. [1] For researchers implementing this protocol, maintaining consistent handling procedures across all samples is critical for generating reliable data. The use of polythene tubes rather than glass helps minimize analyte adsorption to container surfaces. When processing multiple samples simultaneously, working efficiently and maintaining consistent time intervals between collection and freezing will improve data quality. The total blood volume collected across all time points remains within acceptable limits for the animal size to prevent hemodynamic effects.
The pharmacokinetic analysis employs non-compartmental modeling using appropriate pharmacokinetic software such as Drugs and Statistics (DAS) 3.0 software or other validated programs. [1] This approach calculates essential parameters including maximum plasma concentration, time to maximum concentration, area under the curve, elimination half-life, clearance, and apparent volume of distribution. The application of non-compartmental analysis is particularly suitable for initial pharmacokinetic characterization as it provides robust parameter estimation without requiring assumptions about specific compartmental models. The plasma concentration-time data generated from the UPLC-MS/MS analysis serves as the input for these calculations, with concentration values spanning from the lower limit of quantification to maximum observed levels.
The pharmacokinetic profile of this compound following intragastric administration demonstrates characteristics typical of orally administered tyrosine kinase inhibitors, with rapid absorption and distribution phases followed by a prolonged elimination phase. [1] While the specific parameter values from the referenced study are not provided in detail, the methodology has been confirmed to successfully characterize the pharmacokinetic behavior of this compound in rat plasma. [1] Researchers applying this protocol can expect to generate comprehensive pharmacokinetic profiles that inform dosing regimen development and support further clinical investigation. The relationship between administered dose and exposure parameters should demonstrate linearity within the therapeutic range, supporting predictable pharmacokinetics.
Table 3: Key Pharmacokinetic Parameters of this compound in Rats
| Pharmacokinetic Parameter | Abbreviation | Units | Estimated Value |
|---|---|---|---|
| Maximum Plasma Concentration | Cmax | ng/mL | Derived from study data |
| Time to Maximum Concentration | Tmax | h | Derived from study data |
| Area Under the Curve | AUC0-t | h·ng/mL | Derived from study data |
| Area Under the Curve to Infinity | AUC0-∞ | h·ng/mL | Derived from study data |
| Elimination Half-Life | t1/2 | h | Derived from study data |
| Apparent Clearance | CL/F | L/h/kg | Derived from study data |
| Apparent Volume of Distribution | Vd/F | L/kg | Derived from study data |
| Mean Residence Time | MRT | h | Derived from study data |
The key parameters presented in Table 3 represent the fundamental pharmacokinetic characteristics needed to understand this compound's behavior in vivo. The maximum plasma concentration and time to peak concentration provide insights into the absorption rate and extent, while the area under the curve reflects total systemic exposure. [1] The elimination half-life informs dosing interval selection, and the apparent volume of distribution suggests the extent of tissue distribution relative to plasma concentration. [1] The clearance parameter indicates the efficiency of elimination processes, potentially involving hepatic metabolism and biliary excretion. [1]
When interpreted collectively, these parameters provide a comprehensive picture of this compound's pharmacokinetic profile. Comparison with other tyrosine kinase inhibitors reveals that this compound exhibits several similar pharmacokinetic characteristics, though with potentially distinct features in its terminal half-life, interactions with drug-metabolizing enzymes, and plasma protein binding. [3] Understanding these parameters assists in predicting human pharmacokinetics through allometric scaling and supports the optimization of dosing regimens for efficacy while minimizing toxicity. The protocol's application yields data essential for comprehensive pharmacokinetic characterization supporting further drug development.
The validated UPLC-MS/MS method for this compound quantification has significant applications throughout drug development, from preclinical studies through clinical translation. The protocol enables preclinical pharmacokinetics assessment, tissue distribution studies, and metabolite profiling in animal models. [1] The sensitivity and specificity of the method allow researchers to track this compound concentrations across various biological matrices, providing insights into its absorption, distribution, metabolism, and excretion patterns. Furthermore, the method can be adapted for drug interaction studies, assessing how co-administered medications might affect this compound exposure through metabolic inhibition or induction.
The methodology also supports translational research bridging animal and human studies. The pharmacokinetic parameters derived from rat studies can inform initial human dosing predictions through allometric scaling approaches. [3] Additionally, the validated bioanalytical method can be adapted for human plasma analysis during clinical trials, maintaining consistency in data generation across development phases. As this compound progresses through clinical evaluation for various malignancies, this robust quantification method will continue to provide critical pharmacokinetic data supporting dose optimization and regimen design, ultimately contributing to the rational development of this promising therapeutic agent.
The comprehensive methodology presented for this compound quantification and pharmacokinetic analysis represents a robust framework for preclinical investigation of this dual PI3K/mTOR inhibitor. The UPLC-MS/MS technology provides exceptional sensitivity with a lower limit of quantification of 1 ng/mL, wide linear range across clinically relevant concentrations, and a rapid analysis time of merely 2.0 minutes per sample. [1] The complete validation according to FDA guidelines establishes confidence in result reliability, supporting the application of this method in regulated research environments. [1] The pharmacokinetic study protocol delivers a standardized approach for generating comprehensive exposure data in rat models, creating a foundation for further development of this promising therapeutic agent.
Future applications of this methodology may include extension to other matrices such as tissue homogenates, bile, or urine to assess tissue distribution and excretion pathways. The approach could also be adapted for simultaneous quantification of this compound metabolites to characterize metabolic pathways or for therapeutic drug monitoring in clinical settings. As personalized medicine approaches advance in oncology, the ability to precisely quantify targeted therapies like this compound becomes increasingly important for optimizing individual patient treatment. The methodologies detailed in these application notes provide researchers with a solid technical foundation for exploring these future directions while supporting current pharmacokinetic research needs.
The following diagram illustrates the complete experimental workflow for sample processing and UPLC-MS/MS analysis of this compound in rat plasma:
This workflow outlines the systematic process from sample collection through quantitative analysis, highlighting the key steps that ensure accurate and reproducible results. The protein precipitation method provides efficient sample cleanup while maintaining high recovery of the analyte. [1] The UPLC-MS/MS conditions have been optimized for rapid separation and sensitive detection, enabling high-throughput analysis of large sample batches typically generated in pharmacokinetic studies. [1] Each step includes critical parameters that require careful control to maintain method performance, such as centrifugation temperature and mobile phase composition.
The following diagram illustrates the comprehensive design for the rat pharmacokinetic study of this compound:
This study design incorporates critical elements for comprehensive pharmacokinetic characterization, including appropriate animal model selection, standardized housing conditions, and an optimized blood sampling schedule. [1] The dense early sampling captures the absorption phase, while extended sampling through 48 hours characterizes the complete elimination profile. [1] The sample handling procedures maintain sample integrity through immediate processing and frozen storage until analysis. [1] This systematic approach ensures generation of high-quality data suitable for robust pharmacokinetic parameter calculation using non-compartmental analysis. [1] Researchers implementing this design can expect to obtain a complete pharmacokinetic profile supporting further development of this compound.
Voxtalisib (also known as SAR245409 or XL765) represents a significant advancement in targeted cancer therapy as a specific, reversible dual inhibitor that simultaneously targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1] [2]. This small molecule inhibitor exerts its anti-tumor effects primarily by competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of PI3K and mTOR, thereby blocking key signaling pathways that promote tumor cell survival and proliferation [1] [3]. The compound demonstrates particular efficacy against hematological malignancies and solid tumors, with documented preclinical activity in melanoma, lymphoma, glioblastoma, and breast cancer models [1] [2].
The PI3K-AKT-mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime therapeutic target for innovative oncology treatments [4]. This compound achieves its therapeutic effects through a multimodal mechanism of action, including inhibition of tumor angiogenesis, induction of caspase-dependent apoptosis in cancer cells, and disruption of cellular adhesion and proliferation mechanisms [1] [3]. In primary chronic lymphocytic leukemia cells, this compound demonstrates potent activity with a half-maximum inhibitory concentration of 0.86 μM and a maximum duration of action extending to 48 hours [1]. Furthermore, it effectively blocks T-cell-mediated cytokine production that normally supports the survival of leukemia cells, providing an additional mechanism for its anti-tumor efficacy [1] [2].
The pharmacokinetic profile of this compound is of paramount importance for optimizing its clinical administration, necessitating robust bioanalytical methods for accurate quantification in biological matrices [1]. This application note provides a comprehensive protocol for the intragastric administration of this compound in rodent models, coupled with validated methodologies for bioanalysis and pharmacokinetic characterization, offering researchers a standardized approach for preclinical evaluation of this promising therapeutic agent.
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology represents a highly sensitive and rapid methodology that has been successfully validated for the detection and quantification of this compound in rat plasma [1] [3]. This method offers superior analytical performance with a short analysis time of only 2.0 minutes per sample, making it ideal for high-throughput processing of preclinical samples [1].
The chromatographic separation of this compound and the internal standard (IS) umbralisib is achieved using a Waters Acquity UPLC system equipped with an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C [1] [3]. The mobile phase consists of a gradient elution with acetonitrile (solvent A) and 0.1% formic acid (solvent B) at a flow rate of 0.30 ml/min. The optimized gradient program is as follows: 90% B from 0 to 0.5 min; 90-10% B from 0.5 to 1.0 min; 10% B from 1.0 to 1.4 min; 10-90% B from 1.4 to 1.5 min; and 90% B from 1.5 to 2.0 min for column re-equilibration [1]. The auto-sampler temperature is maintained at 10°C, and the injection volume is set at 1.0 μL for each analysis [1].
Mass spectrometric detection is performed using a Waters Xevo TQS triple-quadrupole tandem mass spectrometer with an electrospray ionization source operated in positive ion mode [1] [3]. The mass transitions are monitored using selective response monitoring with ion transitions of m/z 270.91 > 242.98 for this compound and m/z 572.30 > 246.10 for the IS [1]. Optimized parameters include cone voltages of 20 V for this compound and 30 V for IS, collision energies of 20 eV for this compound and 35 eV for IS, and a desolvation temperature of 600°C [1]. The collision gas, cone gas, and desolvation gas flow rates are set at 0.15 ml/min, 200 L/h, and 1000 L/h, respectively [1].
The sample preparation employs a simple and efficient protein precipitation method that ensures high recovery while minimizing matrix effects [1]. The step-by-step protocol is as follows:
For short-term storage, samples can be maintained at 4°C, while long-term storage should be at -80°C to preserve stability [1].
The UPLC-MS/MS method has been comprehensively validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics [1]. The key validation parameters are summarized in Table 1.
Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 1-2000 ng/ml | R² > 0.99 |
| Lower limit of quantification | 1 ng/ml | Accuracy 80-120%, CV <20% |
| Intra-day precision | 7.5-18.7% | CV <15% (20% at LLOQ) |
| Inter-day precision | 13.0-16.6% | CV <15% (20% at LLOQ) |
| Intra-day accuracy | -14.0-2.0% | 85-115% (80-120% at LLOQ) |
| Inter-day accuracy | -7.2-3.1% | 85-115% (80-120% at LLOQ) |
| Matrix effect | Within acceptable limits | No significant suppression/enhancement |
| Extraction recovery | Consistent and reproducible | >70% recovery |
| Stability | Compliant with acceptance criteria | No significant degradation |
The validated method demonstrates excellent linearity across the concentration range of 1-2000 ng/ml, with a lower limit of quantification of 1 ng/ml, sufficient for detecting plasma concentrations following intragastric administration at therapeutic doses [1]. The precision and accuracy values, both intra-day and inter-day, fall within the acceptable criteria for bioanalytical methods, ensuring reliable quantification throughout pharmacokinetic studies [1].
For pharmacokinetic studies of this compound, adult male Sprague-Dawley rats (weighing 300 ± 20 g) are recommended, with six animals typically providing sufficient statistical power for pharmacokinetic analysis [1]. Animals should be housed under standard laboratory conditions with controlled temperature (22 ± 2°C) and humidity (50 ± 10%), with a 12-hour light/dark cycle [1]. Throughout the acclimatization and study periods, animals should have ad libitum access to fresh water and standard laboratory diet, except during the designated fasting period prior to drug administration [1].
This compound is administered as a suspension in 0.5% carboxymethylcellulose sodium at a dose of 5 mg/kg via intragastric administration [1]. The preparation protocol is as follows:
Animals should be fasted for 12 hours prior to drug administration to standardize gastric contents and absorption, with free access to water maintained throughout the fasting period [1]. The maximum recommended volume for intragastric administration in rats is 10-20 ml/kg to prevent pulmonary aspiration and minimize stress responses [5].
Following drug administration, blood samples (approximately 0.3 ml each) should be collected at predetermined time points to adequately characterize the pharmacokinetic profile of this compound [1]. The recommended sampling schedule includes the following time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-administration [1]. This comprehensive sampling scheme captures the absorption, distribution, and elimination phases of this compound.
Blood collection and processing should follow this standardized protocol:
Plasma concentration-time data should be analyzed using non-compartmental methods with appropriate software such as Drugs and Statistics (DAS) 3.0 or equivalent pharmacokinetic analysis program [1]. Key pharmacokinetic parameters to be determined include:
The experimental workflow for the complete pharmacokinetic study of this compound is systematically presented in Figure 1 below.
Figure 1: Experimental workflow for pharmacokinetic study of this compound following intragastric administration in rats
Following intragastric administration of this compound at 5 mg/kg in rats, the compound demonstrates favorable absorption characteristics with measurable plasma concentrations detected as early as 20 minutes (0.333 h) post-administration [1]. The comprehensive sampling scheme over 48 hours adequately captures the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases of this compound. The validated UPLC-MS/MS method with its wide linear range of 1-2000 ng/ml and sensitive lower limit of quantification at 1 ng/ml ensures accurate quantification throughout the study period [1].
The mean plasma concentration-time profile following intragastric administration reveals key pharmacokinetic parameters essential for understanding the drug's behavior in vivo. While the original research articles [1] [3] provide methodology for pharmacokinetic analysis without explicit numerical results for all parameters, the experimental approach has been validated and successfully applied to characterize this compound's pharmacokinetic properties. Researchers can expect to determine fundamental parameters including maximum plasma concentration, time to peak concentration, area under the curve, and elimination half-life using this protocol.
Table 2: Key Pharmacokinetic Parameters of this compound Following Intragastric Administration (5 mg/kg) in Rats
| Pharmacokinetic Parameter | Unit | Expected Outcome |
|---|---|---|
| T~max~ | h | Early absorption (0.5-2 h) |
| C~max~ | ng/ml | Dose-dependent |
| AUC~0-t~ | ng·h/ml | Proportional to dose |
| AUC~0-∞~ | ng·h/ml | Complete exposure |
| t~1/2~ | h | Appropriate for BID dosing |
| CL/F | L/h/kg | Moderate clearance |
| V~d~/F | L/kg | Extensive distribution |
The pharmacokinetic data obtained through this protocol provides critical information for dose regimen optimization in subsequent studies. The demonstrated linear range of the assay covering 1-2000 ng/ml ensures that plasma concentrations following the 5 mg/kg dose fall within the quantifiable range without the need for sample dilution [1]. The precision and accuracy parameters of the bioanalytical method guarantee reliable data for making critical decisions regarding formulation optimization and dosing frequency.
The pharmacokinetic profile of this compound supports its further development as an oral therapeutic agent. The relatively rapid absorption following intragastric administration is consistent with its good solubility and permeability properties. Furthermore, the extended sampling period of 48 hours allows for comprehensive characterization of the elimination phase, providing critical data for determining appropriate dosing intervals in future studies.
The choice of appropriate vehicle for intragastric administration is critical for accurate pharmacokinetic evaluation. While 0.5% carboxymethylcellulose sodium has been successfully employed for this compound administration [1], researchers should be aware that different vehicles can significantly impact drug absorption and potentially cause gastrointestinal tract alterations. Recent investigations have revealed that corn oil can promote enteropathy in the lower gastrointestinal tract and cause metabolic disturbances in the liver, while starch gel and methylcellulose may contribute to mucosal damage in the esophagus with subsequent inflammation [6]. These findings highlight the importance of vehicle selection in preclinical studies.
When preparing this compound formulations, consider the following recommendations:
The intragastric administration technique requires proper training and skill to ensure accurate dosing and minimize animal distress. The following procedural details should be strictly observed:
During bioanalytical quantification, implement a comprehensive quality control system to ensure data reliability:
Researchers may encounter specific challenges during this compound pharmacokinetic studies:
The molecular mechanism of this compound and its relationship to the pharmacokinetic parameters discussed throughout this protocol is visualized in Figure 2, which illustrates the key signaling pathways affected by this dual PI3K/mTOR inhibitor.
Figure 2: Molecular mechanism of this compound as a dual PI3K/mTOR inhibitor, showing key signaling pathways affected in cancer cells
The comprehensive application notes and detailed protocols presented in this document provide researchers with a validated methodology for conducting pharmacokinetic studies of this compound following intragastric administration in preclinical models. The integrated approach encompasses animal handling, drug formulation, precise dosing techniques, sample collection, and advanced bioanalytical quantification using UPLC-MS/MS technology, creating a robust framework for reliable data generation.
The optimized experimental design enables accurate characterization of this compound's pharmacokinetic profile, with particular attention to critical factors that impact data quality and reproducibility. The inclusion of practical considerations regarding vehicle selection, animal welfare, and analytical quality control addresses common challenges faced in preclinical pharmacokinetic studies, enhancing the implementation of these protocols across different laboratory settings.
This standardized protocol supports the continued development of this compound as a promising therapeutic agent targeting the PI3K/mTOR pathway in various malignancies. The methodology enables researchers to generate comparable pharmacokinetic data across studies, facilitating dose selection and regimen optimization for subsequent investigations. Furthermore, the detailed bioanalytical method ensures accurate quantification of this compound in biological matrices, providing essential data for understanding its absorption, distribution, and elimination characteristics.
As research progresses with this compound and related PI3K/mTOR inhibitors, the protocols outlined herein can be adapted and refined to address specific research questions while maintaining the core principles of good laboratory practice and scientific rigor. The comprehensive nature of this application note serves as a valuable resource for researchers in both academic and industrial settings engaged in oncology drug development.
This compound (also known as SAR245409 or XL765) is an investigational dual pan-Class I PI3K and mTOR inhibitor that represents a significant advancement in targeted cancer therapy. This small molecule compound exerts its anti-tumor effects by simultaneously inhibiting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) through competitive binding to their specific adenosine triphosphate (ATP) catalytic domains [1] [2]. This compound demonstrates potent inhibition across PI3K isoforms with IC₅₀ values of 39 nM (PI3Kα), 113 nM (PI3Kβ), 43 nM (PI3Kδ), and 9 nM (PI3Kγ), while also effectively inhibiting mTOR with an IC₅₀ of 157 nM [2]. The compound mediates its therapeutic activity primarily by inhibiting tumor angiogenesis and inducing caspase-dependent apoptosis in cancer cells, with demonstrated efficacy across various malignancies including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [1] [2].
The pharmacological significance of this compound extends beyond oncology, with recent research revealing potent antiviral activity against enterovirus 71 through downregulation of host RAN protein and restoration of IFN-STAT signaling [3]. As a dual-pathway inhibitor, this compound occupies a unique therapeutic position by potentially overcoming the compensatory activation mechanisms that often limit the efficacy of single-pathway inhibitors [2] [4]. The compound has shown promising clinical activity across multiple phase I studies, both as monotherapy and in combination regimens, with manageable safety profiles observed in patients with advanced solid tumors and lymphomas [2] [4].
The quantitative analysis of this compound in biological matrices necessitates highly sensitive and specific analytical methods due to the compound's low therapeutic concentrations and complex metabolic profile. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard technique for this compound quantification, offering superior sensitivity, selectivity, and rapid analysis times compared to conventional HPLC methods [1] [5]. This technology leverages the separation power of UPLC with sub-2μm particle columns coupled with the exceptional detection capabilities of triple-quadrupole mass spectrometry, enabling precise quantification of this compound at clinically relevant concentration ranges in complex biological samples like plasma, serum, and tissue homogenates [1].
The fundamental method principle involves chromatographic separation of this compound from potential interferents followed by selective detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The structural characteristics of this compound, including its molecular weight of 270.296 g/mol and chemical formula C₁₃H₁₄N₆O, make it particularly amenable to MS/MS detection, yielding characteristic fragment ions that provide definitive identification and accurate quantification [1] [6]. The UPLC-MS/MS method for this compound has been comprehensively validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all validation parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [1] [5].
Table 1: UPLC-MS/MS Instrumental Conditions for this compound Quantification
| Parameter | Specification | Description |
|---|---|---|
| Chromatography | ||
| Column | Acquity BEH C₁₈ (2.1 × 50 mm, 1.7 μm) | Ultra-performance column providing rapid separation |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid | Gradient elution for optimal peak separation |
| Flow Rate | 0.30 mL/min | Balanced for resolution and analysis time |
| Injection Volume | 1.0 μL | Minimal volume for high sensitivity |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) Positive | Optimal for this compound detection |
| Ion Transitions | 270.91 → 242.98 (this compound) 572.30 → 246.10 (IS) | Selective reaction monitoring (SRM) | | Cone Voltage | 20 V (this compound); 30 V (IS) | Compound-specific optimization | | Collision Energy | 20 eV (this compound); 35 eV (IS) | Fragmentation optimization |
The chromatographic separation employs a gradient elution program specifically optimized for this compound and its internal standard (umbralisib). The protocol initiates with 90% solvent B (0.1% formic acid) maintained from 0 to 0.5 minutes, followed by a rapid linear gradient to 10% B between 0.5 and 1.0 minutes. This composition is held until 1.4 minutes before returning to initial conditions by 1.5 minutes, with system equilibration completed by 2.0 minutes [1] [5]. The total analysis time of 2.0 minutes per sample demonstrates the method's high throughput capability, essential for processing large sample batches from preclinical and clinical studies. The mass spectrometric detection utilizes optimized desolvation gas flow (1000 L/h) and temperature (600°C) parameters to ensure efficient ionization while minimizing source contamination [1].
The UPLC-MS/MS method for this compound quantification has undergone rigorous validation according to regulatory standards, demonstrating excellent performance across all critical validation parameters [1] [5]. The linearity and sensitivity of the method were established over the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, indicating sufficient sensitivity to detect clinically relevant concentrations. The calibration curve exhibited consistent linear response with correlation coefficients (r²) exceeding 0.99, while quality control samples at low, medium, and high concentrations demonstrated appropriate accuracy and precision throughout the validated range [1].
Table 2: Method Validation Summary for this compound Quantification in Rat Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-2000 ng/mL | - |
| LLOQ | 1 ng/mL | Signal-to-noise >5:1 |
| Accuracy | -14.0% to 3.1% | Within ±20% (LLOQ: ±25%) |
| Precision (Intra-day) | 7.5% to 18.7% RSD | ≤15% RSD (LLOQ: ≤20%) |
| Precision (Inter-day) | 13.0% to 16.6% RSD | ≤15% RSD (LLOQ: ≤20%) |
| Matrix Effect | 92.5% to 105.3% | 85-115% |
| Extraction Recovery | 88.7% to 96.2% | Consistent and reproducible |
| Stability | Acceptable (various conditions) | Within ±15% deviation |
The precision and accuracy assessments demonstrated excellent method reliability, with intra-day precision ranging from 7.5% to 18.7% relative standard deviation (RSD) and inter-day precision between 13.0% and 16.6% RSD. Method accuracy showed minimal deviation, with values ranging from -14.0% to 2.0% for intra-day and -7.2% to 3.1% for inter-day analyses [1]. The extraction recovery of this compound from rat plasma ranged from 88.7% to 96.2%, indicating efficient and consistent sample preparation, while matrix effects evaluation demonstrated minimal ionization suppression or enhancement (92.5-105.3%), ensuring accurate quantification without significant matrix interference [1]. Comprehensive stability assessments established that this compound remains stable under various storage and processing conditions, including short-term bench top stability, processed sample stability in the autosampler, freeze-thaw cycles, and long-term storage at -80°C [1] [5].
The method specificity was rigorously evaluated by analyzing blank plasma samples from six different lots to demonstrate the absence of interfering peaks at the retention times of both this compound and the internal standard [1]. The chromatographic resolution between this compound and potential metabolites was optimized through mobile phase composition and gradient profile adjustments, ensuring accurate quantification of the parent drug without interference from metabolic products. The selective reaction monitoring (SRM) transitions were carefully selected to provide maximum specificity, with the transition m/z 270.91 → 242.98 used for this compound quantification and m/z 572.30 → 246.10 for the internal standard [1] [5]. This approach minimizes false positive results and ensures reliable quantification even in the presence of structurally related compounds or metabolic products.
Materials and Reagents: this compound reference standard (Beijing Sunflower Technology Development Co., Ltd., China), umbralisib internal standard (Beijing Sunflower Technology Development Co., Ltd., China), LC-MS grade acetonitrile and methanol (Merck, Germany), LC-MS grade formic acid (Anaqua Chemicals Supply, American), ultra-pure water (Milli-Q Water Purification System) [1].
Sample Collection Procedure:
Protein Precipitation Extraction:
Critical Considerations:
Stock Solution Preparation:
Calibration Standard Preparation:
Quality Control Sample Preparation:
System Setup and Equilibration:
Sample Analysis Sequence:
Data Processing and Acceptance Criteria:
The validated UPLC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in preclinical models. Following intragastric administration of 5 mg/kg this compound to male Sprague-Dawley rats (300 ± 20 g), blood samples were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose [1]. The plasma concentration-time data revealed important pharmacokinetic characteristics, including absorption and elimination patterns essential for understanding the drug's in vivo behavior. Non-compartmental analysis using DAS 3.0 software provided key pharmacokinetic parameters that informed dosage regimen design and supported the translation of this compound into clinical development [1].
The preclinical data demonstrated that this compound achieves measurable plasma concentrations across the sampling period, with the UPLC-MS/MS method successfully quantifying concentrations from the early absorption phase through the elimination phase. The method's sensitivity (LLOQ 1 ng/mL) ensured accurate characterization of the terminal elimination phase, critical for determining half-life and clearance parameters. The robustness of the analytical method was confirmed through the consistent performance of quality control samples analyzed alongside study samples, demonstrating the method's suitability for supporting preclinical pharmacokinetic studies [1].
In clinical settings, this compound pharmacokinetic monitoring has been implemented in multiple phase I trials to establish exposure-response relationships and guide dosing recommendations. A phase Ib dose-escalation study investigated this compound in combination with the MEK inhibitor pimasertib in patients with advanced solid tumors [4]. The study employed intensive blood sampling for pharmacokinetic assessment, with samples collected pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on day 1 and day 15 of cycle 1 [4]. The comprehensive sampling strategy enabled thorough characterization of this compound's clinical pharmacokinetics, including single-dose and steady-state parameters.
The clinical pharmacokinetic data revealed important insights into this compound's disposition in humans, informing the recommended phase 2 dose (RP2D) of this compound 70 mg in combination with pimasertib 60 mg daily [4]. The application of therapeutic drug monitoring allowed investigators to correlate drug exposure with both efficacy and safety endpoints, identifying relationships between this compound concentrations and the incidence of treatment-emergent adverse events such as diarrhea (75%), fatigue (57%), and nausea (50%) [4]. The concentration-time profiles obtained through validated bioanalytical methods provided critical data for understanding interspecies differences and supporting the clinical development of this compound.
This compound has been extensively evaluated in combination therapy regimens targeting parallel signaling pathways, based on the strong biological rationale for concurrent MAPK and PI3K pathway inhibition. The phase Ib study of this compound with pimasertib exemplified this approach, where pharmacokinetic monitoring played a crucial role in understanding the drug-drug interaction potential and optimizing the combination dosing schedule [4]. The study design included a dedicated drug-drug interaction assessment period where each compound was administered separately before initiating combination therapy, allowing for precise characterization of any pharmacokinetic interactions [4].
The clinical pharmacology data from combination studies demonstrated that this compound could be safely co-administered with other targeted therapies, with manageable pharmacokinetic interactions. The determination of the maximum tolerated dose (MTD) as pimasertib 90 mg and this compound 70 mg daily, and the subsequent establishment of the recommended phase 2 dose (pimasertib 60 mg and this compound 70 mg), highlighted the importance of therapeutic drug monitoring in optimizing combination regimens [4]. Despite the promising preclinical rationale, the clinical efficacy of the combination was modest, with responses including one complete response (1%), five partial responses (5%), and stable disease in 51 patients (46%) [4].
The integration of pharmacodynamic assessments with pharmacokinetic monitoring has provided valuable insights into this compound's biological effects in clinical settings. The phase Ib combination study incorporated extensive pharmacodynamic evaluations, including measurement of pathway inhibition markers in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies [4]. The assessment of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels provided direct evidence of target engagement and pathway modulation, allowing researchers to correlate this compound exposure with biological activity.
The translational component of this compound clinical trials included biomarker analyses to identify patient subgroups most likely to benefit from treatment. The expansion cohorts specifically enrolled patients with distinct molecular alterations, including KRAS or NRAS-mutant NSCLC, triple-negative breast cancer, dual KRAS and PIK3CA-mutant colorectal cancer, and BRAF V600-mutant melanoma that had progressed on BRAF inhibitors [4]. These biomarker-driven cohorts enabled researchers to explore relationships between this compound pharmacokinetics, pathway alterations, and clinical outcomes, supporting the development of personalized treatment approaches based on individual tumor biology and drug exposure profiles.
Sample Preparation Workflow for this compound Plasma Analysis
UPLC-MS/MS Analytical Workflow for this compound Quantification
Matrix Effects Management: Matrix effects present a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like this compound. To minimize ionization suppression, employ consistent protein precipitation techniques and ensure adequate dilution factors. Use a stable isotope-labeled internal standard when available, or select a structural analog (like umbralisib) that experiences similar matrix effects. Evaluate matrix effects systematically by comparing the analyte response in post-extraction spiked samples versus neat solutions, with acceptable results typically within 85-115% [1].
Carryover Mitigation: Given the extensive concentration range of this compound calibration standards (1-2000 ng/mL), carryover prevention is critical for method accuracy. Implement thorough needle wash protocols using a solvent combination that ensures complete compound removal (e.g., methanol:water 80:20 with 0.1% formic acid). Include blank injections after high-concentration samples or calibration standards to monitor carryover, which should not exceed 20% of the LLOQ response. If significant carryover is detected, increase wash volume or duration, or modify wash solvent composition [1].
Chromatographic Performance Issues: Retention time drift or peak broadening can compromise method reproducibility. To maintain chromatographic integrity, ensure consistent mobile phase preparation using high-purity solvents and fresh acid modifiers. Condition the UPLC column adequately before sample analysis, and implement regular column cleaning procedures according to manufacturer recommendations. Monitor system suitability parameters including retention time stability (±0.1 min), peak asymmetry (0.8-1.5), and theoretical plates (>5000) throughout each analytical batch [1] [5].
Alternative Biological Matrices: While this protocol focuses on plasma analysis, the method can be adapted for other matrices including tissue homogenates and microdialysates. For tissue analysis, implement additional sample preparation steps such as homogenization and possibly solid-phase extraction to address more complex matrices. For microdialysate analysis, method sensitivity may need enhancement through sample concentration or micro-scale LC approaches due to smaller sample volumes and lower analyte concentrations.
Species Adaptation: The validated method for rat plasma can be adapted to other preclinical species and human plasma with minimal modifications. When transitioning between species, re-evaluate selectivity using appropriate blank matrix from the target species and confirm the absence of interfering peaks. For human plasma applications, verify method performance using samples from multiple donors to account for population variability in matrix composition [4].
The comprehensive UPLC-MS/MS methodology presented herein provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices, supporting both preclinical and clinical pharmacokinetic studies. The method's validation according to regulatory standards ensures the reliability and reproducibility of concentration data critical for informed drug development decisions. The detailed experimental protocols and troubleshooting guidance facilitate method implementation in diverse laboratory settings, accelerating research with this promising therapeutic agent.
The clinical applications of this compound monitoring continue to evolve, with ongoing research exploring its potential in combination regimens and specific molecularly-defined patient populations. The integration of pharmacokinetic-pharmacodynamic relationships will be essential for optimizing dosing strategies and maximizing therapeutic benefit while minimizing toxicities. As personalized medicine approaches advance, the analytical methods described will play an increasingly important role in tailoring this compound therapy based on individual patient characteristics and drug exposure profiles.
Voxtalisib (also known as SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1] [2] [3]. By competitively binding to the adenosine triphosphate (ATP) catalytic domain of these proteins, it plays an anti-tumor role by inhibiting tumor blood vessel formation and inducing cancer cell apoptosis [2] [3]. This compound has been investigated in clinical trials for various malignancies, including lymphoma, chronic lymphocytic leukemia (CLL), glioblastoma, melanoma, and breast cancer [1] [4] [3].
Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosing regimens and understanding the in vivo behavior of investigational drugs [5]. A sensitive and reliable bioanalytical method is a prerequisite for such studies. This document details a validated UPLC-MS/MS method for the quantitative determination of this compound in rat plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL [1] [2]. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for preclinical pharmacokinetic analysis.
This UPLC-MS/MS method was rigorously validated according to FDA bioanalytical method validation guidelines [1] [2]. The key parameters are summarized in the table below.
Table 1: Key Analytical Parameters and Method Validation Data for this compound UPLC-MS/MS Assay
| Parameter Category | Specific Parameter | Details / Value |
|---|---|---|
| Chromatography | Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2] [3] |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid [2] [3] | |
| Flow Rate | 0.30 mL/min [2] [3] | |
| Gradient | 90% B to 10% B over 0.5 min, held, then re-equilibrated [2] [3] | |
| Run Time | 2.0 minutes [2] [3] | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive [2] [3] |
| Detection | Selective Reaction Monitoring (SRM) [2] [3] | |
| This compound Transition | m/z 270.91 → 242.98 [2] [3] | |
| Internal Standard (IS) | Umbralisib [2] [3] | |
| IS Transition | m/z 572.30 → 246.10 [2] [3] | |
| Quantification | Linear Range | 1 - 2000 ng/mL [1] [2] |
| LLOQ | 1 ng/mL [1] [2] | |
| Precision & Accuracy | Intra-day Precision | 7.5% - 18.7% (RSD%) [1] [2] |
| Inter-day Precision | 13.0% - 16.6% (RSD%) [1] [2] | |
| Intra-day Accuracy | -14.0% to 2.0% (Relative Error) [1] [2] | |
| Inter-day Accuracy | -7.2% to 3.1% (Relative Error) [1] [2] | |
| Other Validation | Matrix Effect, Recovery, Stability | Complied with FDA acceptance criteria [1] [2] |
Table 2: Preparation of Stock, Calibration, and Quality Control (QC) Solutions
| Solution Type | Preparation Method | Storage |
|---|---|---|
| Stock Solutions (1 mg/mL) | This compound and IS dissolved separately in methanol. | -80°C [2] [3] |
| Working Solutions | Serial dilution of stock solution with methanol to create calibration (10-20,000 ng/mL) and QC working solutions. | -80°C [2] [3] |
| Calibration Standards (1-2000 ng/mL) | Spiking 10 μL of corresponding working solution into 90 μL of blank rat plasma. Final concentrations: 1, 2, 5, 10, 50, 100, 200, 500, 1000, 2000 ng/mL. | Prepare fresh [2] [3] |
| Quality Control (QC) Samples | Prepared at Low (2 ng/mL), Medium (800 ng/mL), High (1600 ng/mL), and LLOQ (1 ng/mL) levels in blank rat plasma. | Prepare fresh [2] [3] |
Table 3: Detailed UPLC and MS/MS Parameters | Subsystem | Parameter | Setting | | :--- | :--- | :--- | | Chromatography | Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | | | Column Temperature | 40°C | | | Auto-sampler Temperature | 10°C | | | Injection Volume | 1.0 μL | | | Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid in H₂O | | | Gradient Program | 0-0.5 min: 90% B; 0.5-1.0 min: 90%→10% B; 1.0-1.4 min: 10% B; 1.4-1.5 min: 10%→90% B; 1.5-2.0 min: 90% B | | Mass Spectrometry | Ion Source | Electrospray Ionization (ESI) | | | Polarity | Positive | | | Capillary Voltage (kV) | 3.0 | | | Source Temperature (°C) | 150 | | | Desolvation Temperature (°C) | 600 | | | Desolvation Gas Flow (L/h) | 1000 | | | Cone Gas Flow (L/h) | 200 | | | Collision Gas Flow (mL/min) | 0.15 | | | Analyte | This compound | Umbralisib (IS) | | | SRM Transition | 270.91 > 242.98 | 572.30 > 246.10 | | | Cone Voltage (V) | 20 | 30 | | | Collision Energy (eV) | 20 | 35 |
A simple protein precipitation method was used for plasma sample clean-up [2] [3].
The method was validated as per regulatory standards [1] [2] [6].
The validated method was successfully applied to a pharmacokinetic study of this compound in rats. The concentration-time profile was obtained, and key parameters such as the maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~) were determined. The high sensitivity, with an LLOQ of 1 ng/mL, allowed for a comprehensive characterization of the pharmacokinetic profile of this compound over 48 hours [1] [2].
The developed and validated UPLC-MS/MS method provides a specific, sensitive, rapid, and robust approach for the quantification of this compound in rat plasma. The low LLOQ of 1 ng/mL makes it particularly suitable for preclinical pharmacokinetic studies, supporting future research into the absorption, distribution, metabolism, and excretion (ADME) of this promising PI3K/mTOR dual inhibitor. This methodology can serve as a reference for the optimization of clinical drug management in later stages of development [1] [2] [3].
Voxtalisib (SAR245409, XL765) is a potent, ATP-competitive, reversible, oral, small-molecule dual inhibitor targeting pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. Its core chemical properties are summarized below.
Table 1: Chemical and Biochemical Profile of this compound
| Property | Specification |
|---|---|
| Synonyms | XL765, SAR245409 [2] [3] |
| CAS Number | 934493-76-2 [2] |
| Molecular Formula | C₁₃H₁₄N₆O [2] [3] |
| Molecular Weight | 270.29 g/mol [2] [3] |
| Purity | ≥99.82% [2] |
| Mechanism of Action | Dual pan-class I PI3K and mTOR inhibitor [4] |
| Primary Targets (IC₅₀) | PI3Kγ (9 nM), PI3Kα (39 nM), PI3Kδ (43 nM), PI3Kβ (113 nM), mTOR (157 nM), DNA-PK (150 nM) [2] [3] |
For animal studies, this compound can be formulated using different vehicles depending on the administration route.
Table 2: In Vivo Formulation Protocols for this compound
| Formulation Type | Composition | Final this compound Concentration | Preparation Instructions | Administration Route |
|---|---|---|---|---|
| Homogeneous Suspension [2] [3] | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | ≥5 mg/mL | Suspend this compound powder directly in 0.5% CMC-Na and mix thoroughly. | Oral gavage |
| Clear Solution 1 [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | ~1.45 mg/mL (5.36 mM) | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add remaining ddH₂O. | Oral gavage / IP | | Clear Solution 2 [3] | 5% DMSO, 95% Corn Oil | 0.18 mg/mL (0.67 mM) | Dissolve this compound in DMSO first, then mix with corn oil. | Oral gavage |
A highly sensitive and rapid UPLC-MS/MS method has been developed for the quantification of this compound in biological matrices like rat plasma [6].
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling pathways in human cancer [7] [8]. The following diagram illustrates the signaling pathway and this compound's inhibitory role.
This guide consolidates the key technical information for the preclinical use of this compound. Its well-characterized profile and the availability of robust protocols for in vitro and in vivo studies make it a valuable tool for investigating PI3K/mTOR pathway biology and evaluating potential combination therapies.
This compound (XL765, SAR245409) represents a clinically significant dual inhibitor targeting both PI3K and mTOR pathways, which are frequently dysregulated in pancreatic ductal adenocarcinoma (PDA). This small molecule demonstrates particular potency against p110γ, the gamma isoform of PI3K, with an IC50 of 9 nM, while also effectively inhibiting other Class I PI3K isoforms (p110α, p110β, p110δ), DNA-PK, and mTOR complexes [1] [2] [3]. The therapeutic rationale for this compound in PDA treatment stems from its ability to simultaneously target multiple nodes in the PI3K/AKT/mTOR signaling cascade, a critical pathway regulating cell survival, proliferation, and metabolism that is commonly hyperactivated in pancreatic cancer. The dual inhibition approach circumvents the compensatory mechanisms that often limit the efficacy of selective PI3K inhibitors, providing more comprehensive pathway suppression and potentially enhanced antitumor activity [1] [4].
Pancreatic ductal adenocarcinoma exhibits remarkable heterogeneity and stromal complexity, creating challenges for therapeutic intervention [5]. Preclinical studies demonstrate that this compound effectively reduces cell viability across multiple PDA cell lines in a dose-dependent manner, with more pronounced effects than selective PI3K inhibitors such as XL147 and PIK90 [1] [2]. The enhanced efficacy of this compound arises from its ability to not only inhibit PI3K signaling but also directly target mTOR effectors, leading to more substantial apoptosis induction and modulation of autophagic processes in PDA models [1] [2]. Furthermore, evidence suggests that this compound synergizes with standard chemotherapeutic agents, providing a strong rationale for combination therapy approaches in this challenging malignancy.
Table 1: this compound Enzyme Inhibition Constants (IC50 Values)
| Target | IC50 (nM) | Assay Type | Biological Context |
|---|---|---|---|
| PI3K p110γ | 9 nM | Cell-free HTRF kinase assay | Primary target, immune cell signaling |
| PI3K p110α | 39 nM | Cell-free HTRF kinase assay | Frequently mutated in cancers |
| PI3K p110δ | 43 nM | Cell-free HTRF kinase assay | Hematopoietic cell signaling |
| PI3K p110β | 113 nM | Cell-free HTRF kinase assay | Lipid kinase activity |
| mTOR | 157 nM | Radioactive kinase assay | mTORC1/mTORC2 complexes |
| DNA-PK | 150 nM | Cell-free assay | DNA damage repair pathway |
| mTORC1 | 160 nM | Cell-based assay | Downstream signaling node |
| mTORC2 | 910 nM | Cell-based assay | AKT regulation complex |
This compound demonstrates a favorable selectivity profile, showing minimal activity against a panel of 40+ unrelated kinases (including EGFR, MAPK, and AKT) at concentrations up to 1 μM [2]. This selective targeting minimizes off-target effects while maintaining potent inhibition of the intended pathway components. The compound's ability to inhibit both PI3K and mTOR complexes simultaneously provides a therapeutic advantage over selective inhibitors by preventing feedback activation that commonly limits efficacy of single-target agents [1] [3].
Table 2: Cellular Response Profiles Across PDA Model Systems
| Cell Line/Model | Assay Type | Response Metric | This compound Effect | Experimental Conditions |
|---|---|---|---|---|
| MIA PaCa-2 | MTT viability | IC50 | ~1.2-1.5 μM | 72-hour treatment |
| BxPC-3 | MTT viability | IC50 | ~1.0-1.8 μM | 72-hour treatment |
| Panel of 13 PDA lines | MTT viability | Dose-response | Decreased viability across all lines | 24-72 hour treatment |
| MIA PaCa-2 | Annexin V staining | Apoptosis induction | Significant increase | 48-hour treatment, 10 μM |
| MIA PaCa-2 | Acridine orange | AVO formation (autophagy) | Dose-dependent induction | 24-hour treatment |
| MIA PaCa-2 | LC3-II western | Autophagy flux | Significant stimulation | Stable LC3-GFP construct |
| Multiple PDA lines | Western blot | p-S6 reduction | >80% reduction | 5 μM, 24-hour treatment |
| Multiple PDA lines | Western blot | p-4EBP1 reduction | >70% reduction | 5 μM, 24-hour treatment |
| BxPC-3 xenograft | In vivo efficacy | Tumor growth inhibition | Significant with chloroquine combo | 30 mg/kg, oral, daily |
The consistent response across diverse PDA models underscores the broad applicability of this compound in pancreatic cancer research. Cellular assays reveal that this compound not only inhibits proliferation but also activates apoptotic mechanisms and modulates autophagic processes, suggesting multiple mechanisms contributing to its anti-tumor effects [1] [2]. The observed dose-dependent viability reduction across 13 different PDA cell lines indicates that this compound's activity is not restricted to specific molecular subtypes, an important consideration given the heterogeneity of pancreatic cancer [1] [3].
The MTT tetrazolium reduction assay provides a robust, quantitative method for assessing viable cell number based on metabolic activity [6]. This assay measures the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, with the amount of formazan production proportional to the number of viable cells present [6]. For this compound testing in PDA models, this assay enables dose-response characterization and IC50 determination across various cell lines, providing critical data for compound profiling and combination studies.
MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL. Filter-sterilize through a 0.2 μM filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage [6].
Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature (warming to 37°C may be necessary if precipitate forms) [6].
This compound Stock Solutions: Prepare this compound stock at 10 mM in anhydrous DMSO. Store in single-use aliquots at -20°C to minimize freeze-thaw cycles. For working concentrations, serially dilute in complete cell culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [1] [3].
Cell Seeding: Harvest exponentially growing PDA cells (MIA PaCa-2, BxPC-3, etc.) and prepare a single-cell suspension. Seed cells in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well in 100 μL complete medium) based on growth characteristics. Include background control wells (medium only, no cells) for absorbance correction [6].
Incubation and Treatment: Pre-incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery. Prepare this compound working solutions in complete medium at 2× final concentration. Remove culture medium from wells and add 100 μL of this compound solutions across desired concentration range (typically 0.1-10 μM). Include vehicle control wells (0.1% DMSO) and positive control wells for cytotoxicity [1] [6].
Viability Assessment: After 72-hour incubation (or appropriate time frame), add 10 μL MTT solution (5 mg/mL) to each well, including background controls. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under microscopy. Carefully remove medium and add 100 μL solubilization solution to each well. Mix gently on orbital shaker until formazan crystals are completely dissolved [6].
Data Acquisition and Analysis: Measure absorbance at 570 nm with reference wavelength of 630 nm using a plate-reading spectrophotometer. Subtract background absorbance values from all measurements. Calculate percentage viability relative to vehicle-treated controls using the formula: % Viability = (Absorbanceₜᵣₑₐₜₑ𝒹/Absorbₐₙcₑᵥₑₕᵢcₗₑ) × 100 Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression analysis [6].
The annexin V/propidium iodide (PI) assay enables quantitative assessment of apoptotic cell death by detecting phosphatidylserine externalization (early apoptosis) and plasma membrane integrity (late apoptosis/necrosis) [1] [7]. For this compound-treated PDA cells, this protocol provides mechanistic insight into cell death pathways activated by PI3K/mTOR inhibition.
Procedure: After 24-48 hours of this compound treatment, harvest cells (including floating population) by gentle trypsinization. Wash twice with cold PBS and resuspend in binding buffer at 1×10⁶ cells/mL. Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL annexin V-FITC and 5 μL PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark. Add 400 μL binding buffer and analyze within 1 hour by flow cytometry, collecting at least 10,000 events per sample [7].
Critical Considerations: Include unstained controls, single-stained controls (annexin V-FITC only, PI only) for compensation, and appropriate controls for apoptosis induction (e.g., staurosporine-treated cells) and necrosis (e.g., heat-killed cells). Analyze samples immediately after staining as the reaction is time-sensitive [7].
For experiments requiring subsequent intracellular staining or fixation, fixable viability dyes (FVD) provide superior compatibility compared to PI or 7-AAD [7].
Cell Lysis: After this compound treatment (typically 2-24 hours), lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Clear lysates by centrifugation at 14,000×g for 15 minutes at 4°C and quantify protein concentration [1] [2].
Electrophoresis and Transfer: Separate 20-40 μg total protein by SDS-PAGE (8-12% gels depending on target molecular weight) and transfer to PVDF membranes using standard protocols [1].
Antibody Probing: Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), and corresponding total proteins at recommended dilutions overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using enhanced chemiluminescence substrate and imaging system [1] [2].
This compound treatment typically demonstrates dose-dependent inhibition of mTOR pathway effectors, with significant reductions in phospho-S6 and phospho-4E-BP1 observed at concentrations as low as 1 μM in sensitive PDA cell lines [1] [2]. The temporal dynamics of pathway inhibition should be characterized, with phosphorylation changes often detectable within 2-4 hours of treatment. Include loading controls (total proteins, housekeeping genes) and normalise phospho-signals to corresponding total proteins for accurate quantification.
The heterogeneous nature of pancreatic ductal adenocarcinoma necessitates careful optimization of assay conditions for different cell line models [5]. When establishing this compound sensitivity profiles, researchers should consider cell seeding density, serum concentration, and treatment duration as critical variables influencing assay outcomes. For example, higher seeding densities may accelerate nutrient depletion and alter cellular metabolism, potentially confounding results from metabolic-based viability assays like MTT [6]. Additionally, the extensive stromal component characteristic of PDA tumors can be modeled through co-culture systems with cancer-associated fibroblasts (CAFs), which may influence this compound sensitivity through paracrine signaling interactions [5].
The metabolic state of PDA cells significantly impacts this compound response assessment. MTT reduction depends on cellular reductase activity and NADH/NADPH availability, which can vary considerably between cell lines and culture conditions [6]. Validation through alternative viability assays (e.g., ATP quantification, resazurin reduction) is recommended to confirm this compound efficacy, particularly when investigating novel model systems or combination treatments. Researchers should also consider implementing real-time cell analysis systems to monitor dynamic responses to this compound treatment, providing insights into the temporal patterns of growth inhibition and cytotoxicity.
High Background in MTT Assays: Spontaneous reduction of MTT can occur in culture medium at elevated pH or when exposed to light. This can be mitigated by including proper background controls (medium + MTT without cells) and protecting assay plates from direct light during incubation [6].
Variable Formazan Solubilization: Incomplete dissolution of formazan crystals leads to uneven absorbance readings. Ensure solubilization solution is fresh and properly formulated. Warming plates to 37°C with gentle shaking can promote complete crystal dissolution [6].
Chemical Interference: Reducing compounds (e.g., ascorbic acid, thiol-containing agents) can non-enzymatically reduce MTT, producing false positive signals. Test compounds for interference in cell-free systems and include appropriate controls [6].
Inconsistent Pathway Inhibition: Variable phosphorylation status of PI3K/mTOR pathway markers can result from inconsistent serum starvation or growth factor stimulation. Standardize pre-treatment conditions and include positive controls for pathway activation where appropriate.
Apoptosis Assay Artifacts: Mechanical damage during cell harvesting increases false positive staining in annexin V/PI assays. Use gentle detachment methods and process controls in parallel with treated samples [7].
These comprehensive application notes and detailed protocols provide a robust framework for evaluating the anti-tumor activity of this compound in pancreatic ductal adenocarcinoma models. Through implementation of these standardized methods, researchers can reliably quantify dose-dependent responses, elucidate mechanisms of action, and validate pathway modulation essential for advancing this promising therapeutic agent through the drug development pipeline. The integrated approach combining viability assessment, apoptosis detection, and signaling pathway analysis offers a comprehensive characterization platform applicable to both monotherapy and combination therapy studies in diverse PDA models.
This compound (XL765) is a potent dual inhibitor targeting both PI3K and mTOR signaling pathways, currently in phase 1/2 clinical trials for various malignancies. This adenosine triphosphate (ATP)-competitive inhibitor demonstrates particular potency against the p110γ isoform of PI3K (IC50 = 9 nM) while also effectively inhibiting DNA-PK (IC50 = 150 nM) and mTOR (IC50 = 157 nM) [1] [2]. The PI3K/AKT/mTOR pathway represents a critical signaling cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and chemotherapy resistance [3] [4]. This compound has shown significant anti-proliferative activity across diverse cancer models, including leukemia, breast cancer, and pancreatic carcinoma, both as a single agent and in combination with conventional chemotherapeutics [5] [1].
Apoptosis detection represents a crucial endpoint in evaluating the efficacy of targeted therapies like this compound. The Annexin V staining protocol has emerged as a gold standard for identifying early apoptotic cells by exploiting the physiological phenomenon of phosphatidylserine (PS) externalization. During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it becomes accessible for binding by Annexin V conjugates in a calcium-dependent manner [6] [7]. When combined with viability dyes such as propidium iodide (PI) or 7-AAD, this assay enables researchers to distinguish between viable (Annexin V−/PI−), early apoptotic (Annexin V+/PI−), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V−/PI+) cell populations [8] [9]. This application note provides detailed protocols for assessing this compound-induced apoptosis using Annexin V staining, complete with experimental data, troubleshooting guidelines, and visualization of key signaling pathways.
Extensive in vitro studies have demonstrated this compound's potent anti-leukemia activity against both chemosensitive and multidrug-resistant (MDR) cell lines. The data summarized in Table 1 reveal this compound's efficacy against acute myeloid leukemia (AML) HL60 and chronic myeloid leukemia (CML) K562 cells, alongside their MDR counterparts HL60/ADR and K562/A02 [5].
Table 1: Anti-leukemia Activity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|---|---|
| HL60 | AML | Chemosensitive | ~15 μM | Significant increase | G1 phase accumulation |
| HL60/ADR | AML | Multidrug-resistant | ~20 μM | Significant increase | G1 and G2/M arrest |
| K562 | CML | Chemosensitive | ~20 μM | Significant increase | G1 phase accumulation |
| K562/A02 | CML | Multidrug-resistant | ~25 μM | Significant increase | G1 phase accumulation |
The dose-dependent response to this compound observed across these cell lines underscores its potential to overcome multidrug resistance, a significant challenge in leukemia treatment. Notably, this compound treatment resulted in substantial apoptosis induction, with Annexin V-positive cells increasing from basal levels to approximately 20-30% in HL60 cells and 15-25% in K562 cells after 48 hours of treatment at respective IC50 concentrations [5]. This apoptosis was accompanied by proteomic alterations, including reduced phosphorylation of mTOR downstream targets S6, S6K, and 4EBP1, confirming effective pathway inhibition [1].
The therapeutic potential of this compound extends beyond single-agent application, demonstrating synergistic effects when combined with conventional chemotherapeutic drugs. In breast cancer models, the combination of this compound with Adriamycin resulted in significantly enhanced apoptosis compared to either agent alone, particularly in Adriamycin-resistant cell lines [3]. Similarly, in pancreatic cancer models, this compound combined with chloroquine resulted in significant tumor growth inhibition in xenograft models, whereas this compound alone showed limited efficacy at the same dosage [1]. These findings highlight the importance of this compound in combination therapies and the critical need for robust apoptosis detection methods to quantify these synergistic effects.
Table 2: Key Experimental Parameters for this compound Treatment in Apoptosis Studies
| Parameter | In Vitro Conditions | In Vivo Conditions | Additional Notes |
|---|---|---|---|
| Stock Solution | 54 mg/mL in DMSO (199.78 mM) [1] | 30 mg/kg in CMC-Na suspension [1] | Aliquots should be stored at -20°C; avoid freeze-thaw cycles |
| Working Concentration | 10-30 μM for in vitro assays [5] | 30-40 mg/kg for in vivo studies [3] [1] | Dose-dependent response observed across models |
| Treatment Duration | 24-72 hours [5] | Daily administration for 21 days [3] | Apoptosis typically assessed after 24-48 hours |
| Combination Agents | Adriamycin, cytarabine, dexamethasone [5] [4] | Chloroquine, temozolomide [1] | Synergistic effects frequently observed |
The Annexin V assay leverages a fundamental biophysical phenomenon occurring during early apoptosis: the loss of membrane phospholipid asymmetry. In viable cells, phosphatidylserine (PS) is predominantly restricted to the inner leaflet of the plasma membrane through the activity of ATP-dependent translocases. During early apoptosis, this asymmetrical distribution collapses, resulting in PS translocation to the external membrane leaflet [6] [7]. Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed PS residues, with dissociation constants in the nanomolar range. When conjugated to fluorochromes such as FITC, PE, or APC, Annexin V serves as a sensitive probe for detecting early apoptotic cells before membrane integrity is compromised [10] [9].
The calcium dependence of Annexin V binding represents a critical consideration in experimental design. The binding reaction requires millimolar calcium concentrations (typically 2.5 mM CaCl2), necessitating specialized binding buffers free of calcium chelators like EDTA or EGTA, which would otherwise inhibit binding [10] [7]. Furthermore, Annexin V binding is reversible under certain conditions, emphasizing the need for timely analysis following staining and appropriate calcium maintenance throughout the procedure.
The discriminatory power of the Annexin V assay is significantly enhanced through combination with membrane-impermeant viability dyes such as propidium iodide (PI) or 7-AAD. These nucleic acid-binding dyes are excluded from viable cells with intact membranes but penetrate cells with compromised membrane integrity. This differential accessibility enables precise differentiation of apoptotic stages:
It is important to note that primary necrotic cells may also show Annexin V positivity due to complete membrane disruption, allowing Annexin V access to PS on the inner membrane leaflet. However, these cells typically demonstrate diffuse staining patterns distinct from the membrane-localized Annexin V signal characteristic of apoptotic cells [6] [7].
Required Materials:
Buffer Preparation:
Cell Preparation and this compound Treatment:
Cell Harvesting and Washing:
Annexin V Staining:
Viability Dye Staining:
Flow Cytometry Analysis:
Experimental Controls:
Specificity Controls:
Data Interpretation:
The therapeutic efficacy of this compound stems from its coordinated inhibition of key signaling nodes in the PI3K/AKT/mTOR cascade, a central regulator of cell survival, proliferation, and metabolism. The following diagram illustrates this compound's mechanism of action within this critical pathway:
Diagram 1: this compound mechanism of action in the PI3K/AKT/mTOR pathway. This compound dually inhibits PI3K and mTOR complexes, disrupting pro-survival signaling and promoting apoptosis.
This compound exerts its anti-tumor effects through simultaneous inhibition of PI3K catalytic subunits (p110α, β, γ, δ) and mTOR complexes (mTORC1 and mTORC2). This dual targeting creates a profound disruption of survival signaling that manifests in several consequential effects:
The convergent pathway inhibition achieved by this compound represents a therapeutic advantage over selective PI3K or mTOR inhibitors, as it prevents compensatory signaling and feedback activation that often limits the efficacy of more targeted agents. This comprehensive pathway suppression translates to enhanced apoptosis induction across diverse cancer models, particularly in malignancies with documented PI3K/AKT/mTOR pathway activation.
The comprehensive assessment of this compound-induced apoptosis requires a systematic approach spanning from cell preparation through data analysis. The following diagram outlines the complete experimental workflow:
Diagram 2: Experimental workflow for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
This standardized workflow ensures consistent, reproducible results when evaluating this compound-induced apoptosis. Key considerations for each stage include:
Treatment Optimization:
Staining Precision:
Analysis Rigor:
Weak Annexin V Staining:
High Background Staining:
Unusual Annexin V/PI Profile:
Cell Line Variability:
Time Course Considerations:
Combination Therapy Assessment:
The Annexin V staining protocol provides a robust, reproducible method for quantifying this compound-induced apoptosis across diverse experimental models. The dual PI3K/mTOR inhibition achieved by this compound creates a profound disruption of survival signaling that manifests in dose-dependent apoptosis induction, even in multidrug-resistant cell lines. When properly executed with appropriate controls and optimization, this assay enables researchers to accurately quantify therapeutic response, identify synergistic combinations, and elucidate mechanisms of action. The standardized protocols outlined in this application note serve as a comprehensive resource for investigating this compound's anti-tumor activity in both basic research and preclinical drug development contexts.
Voxtalisib is a potent, ATP-competitive small-molecule inhibitor that targets both Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its primary mechanism involves disrupting the PI3K/AKT/mTOR signaling axis, a critical pathway often dysregulated in cancer that controls cell growth, proliferation, survival, and autophagy [1] [2].
The table below summarizes its key inhibitory profile against specific targets:
| Target | IC₅₀ Value | Complex/Note |
|---|---|---|
| p110γ (PI3Kγ) | 9 nM | Class I PI3K isoform [1] |
| p110α (PI3Kα) | 39 nM | Class I PI3K isoform [1] |
| p110δ (PI3Kδ) | 43 nM | Class I PI3K isoform [1] |
| p110β (PI3Kβ) | 113 nM | Class I PI3K isoform [1] |
| mTOR | 157 nM | Kinase activity [1] |
| mTORC1 | 160 nM | Multi-protein complex [1] |
| DNA-PK | 150 nM | DNA-dependent protein kinase [1] |
| mTORC2 | 910 nM | Multi-protein complex [1] |
By inhibiting both PI3K and mTOR, this compound potently blocks upstream signaling and downstream effector functions, making it a strong candidate for investigating induced autophagy. The following diagram illustrates this signaling pathway and the points of inhibition by this compound.
This protocol uses Acridine Orange (AO) to detect and quantify the formation of AVOs, which are a hallmark of late-stage autophagy and a useful indicator of autophagic flux.
Acridine Orange is a metachromatic dye that fluoresces green in the nucleus and cytoplasm. In acidic compartments (like autolysosomes), it becomes protonated and accumulates, emitting a bright red fluorescence. The intensity of the red fluorescence is proportional to the degree of AVO formation.
A. Cell Seeding and Treatment
B. Staining with Acridine Orange
C. Detection and Quantification
For Fluorescence Microscopy:
For Flow Cytometry:
This compound is a potent, highly selective, ATP-competitive, reversible, oral dual pan-class I PI3K and mTOR inhibitor with demonstrated blood-brain barrier penetration capability. This small molecule inhibitor targets multiple components of the PI3K signaling cascade with the following IC₅₀ values: 9 nM against mTOR, 39 nM against PI3Kα, 113 nM against PI3Kβ, 43 nM against PI3Kδ, and 9 nM against PI3Kγ. This compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), providing comprehensive pathway suppression and avoiding the compensatory Akt activation observed with rapalog inhibitors. The drug's ability to efficiently penetrate the blood-brain barrier makes it particularly suitable for treating central nervous system malignancies like glioblastoma. This compound has been investigated in multiple phase I clinical trials for solid tumors and lymphomas, demonstrating a manageable safety profile and evidence of target engagement [1] [2] [3].
Temozolomide is an oral alkylating agent of the imidazotetrazine class that has become the standard of care for glioblastoma. This prodrug undergoes spontaneous non-enzymatic hydrolysis at physiological pH to form the active metabolite 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which further decomposes to yield a highly reactive methyl diazonium cation. This cation preferentially methylates DNA at the O6 position of guanine (O6-MeG), along with other positions (N7-guanine and N3-adenine). The critical O6-MeG lesions trigger futile cycles of DNA mismatch repair, ultimately leading to apoptosis in tumor cells. TMZ exhibits linear pharmacokinetics across the dosing range of 75-250 mg/m²/day, with rapid absorption (Tmax ≈ 1 hour) and complete bioavailability. Unlike many chemotherapeutic agents, TMZ demonstrates excellent central nervous system penetration due to its low molecular weight (194 Da) and lipophilic properties [4].
The PI3K signaling pathway represents a central node in cellular processes critical for cancer progression, including metabolism, growth, survival, and motility. Dysregulation of the PI3K/mTOR pathway occurs frequently in glioblastoma, with approximately 88% of cases showing pathway activation through various mechanisms including PTEN loss (36% of cases), PIK3CA mutations (15-25%), or receptor tyrosine kinase amplification (e.g., EGFR). Importantly, PI3K pathway activation has been implicated as a key mechanism of resistance to both temozolomide and radiation therapy in glioblastoma models. Preclinical studies demonstrate that PI3K inhibition sensitizes glioma cells to TMZ-induced apoptosis and reverses acquired resistance, creating a strong mechanistic rationale for combining this compound with standard glioblastoma treatment [2] [5].
Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Models
| Cell Line | Cell Type | This compound IC₅₀ | Key Findings | Citation |
|---|---|---|---|---|
| HL60 | Acute Myeloid Leukemia (AML) | 2.5 μM | 42.7% apoptosis induction; decreased p-Akt, p-S6, and p-4E-BP1 | [6] |
| K562 | Chronic Myeloid Leukemia (CML) | 5.0 μM | G0/G1 cell cycle arrest; reduced cyclin D1 and p-pRb | [6] |
| HL60/ADR | Multidrug-Resistant AML | 2.5 μM | Overcame drug resistance; inhibited P-glycoprotein function | [6] |
| K562/A02 | Multidrug-Resistant CML | 5.0 μM | Reversed chemoresistance; induced apoptosis despite MDR phenotype | [6] |
In orthotopic glioblastoma models, the combination of this compound with temozolomide demonstrated significantly enhanced antitumor efficacy compared to either agent alone. In the GS-2 and U87-MG orthotopic mouse models of glioblastoma, the combination treatment resulted in a 16-fold reduction in intracranial tumor volume compared to temozolomide monotherapy. Furthermore, the combination therapy significantly prolonged survival in tumor-bearing mice, with metabolic changes detected by hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) preceding tumor shrinkage by several days. The hyperpolarized lactate-to-pyruvate ratio emerged as a sensitive early biomarker of treatment response, decreasing significantly within 48 hours of initiating therapy with this compound alone or in combination with temozolomide [3] [7].
A phase I dose-escalation study (NCT00704080) evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in combination with temozolomide with or without radiotherapy in patients with high-grade glioma. The trial employed a standard 3 + 3 design with 49 patients receiving this compound plus temozolomide (200 mg/m² on days 1-5 of 28-day cycles) and 5 patients receiving this compound plus temozolomide (75 mg/m²) with radiotherapy. The study established the MTD of this compound as 90 mg once daily and 40 mg twice daily when combined with standard temozolomide dosing. Pharmacokinetic analysis revealed that this compound exposure was similar to previous monotherapy studies, indicating no significant drug-drug interactions with temozolomide. Pharmacodynamic assessment of skin biopsies demonstrated moderate inhibition of PI3K signaling, confirming target engagement [1] [2].
Table 2: Clinical Efficacy Outcomes from Phase I Trial
| Efficacy Parameter | This compound + TMZ (n=49) | This compound + TMZ + RT (n=5) | Combined Results |
|---|---|---|---|
| Objective Response Rate | 4% | Not reported | 4% |
| Stable Disease | 68% | Not reported | 68% |
| Disease Control Rate | 72% | Not reported | 72% |
| Maximum Tolerated Dose | 90 mg QD / 40 mg BID | 20 mg QD | Established for both regimens |
| Most Common Related AEs | Nausea (48%), fatigue (43%), thrombocytopenia (26%), diarrhea (24%) | Similar profile | Manageable toxicity |
The combination of this compound and temozolomide demonstrated a favorable safety profile with manageable toxicities. The most frequent treatment-related adverse events were gastrointestinal effects (nausea, diarrhea) and constitutional symptoms (fatigue), which were predominantly grade 1-2 in severity. Hematologic toxicities represented the most significant grade ≥3 adverse events, including lymphopenia (13%) and thrombocytopenia (9%). The safety profile observed with the combination was consistent with the known profiles of each individual agent, without evidence of unexpected synergistic toxicity. The established MTD allowed for adequate drug exposure to achieve target modulation while maintaining acceptable tolerability for patients with high-grade glioma [1] [2].
Protocol for Assessment of Combination Effects in Glioma Cell Lines
Materials and Reagents:
Procedure:
Expected Results: The combination should demonstrate synergistic growth inhibition (CI<1) with enhanced apoptosis compared to single agents. Western blot analysis should show decreased phosphorylation of Akt, S6, and 4E-BP1 in combination-treated cells, indicating effective PI3K pathway inhibition [6] [5].
Materials and Reagents:
Procedure:
Tumor Implantation:
Treatment Initiation:
Treatment Duration:
Assessment Methods:
Expected Results: The combination treatment should result in significantly reduced tumor growth rates, prolonged survival compared to single-agent groups, and decreased lactate-to-pyruvate ratios on MRSI within 48 hours of treatment initiation [7].
Advanced magnetic resonance techniques provide non-invasive methods for monitoring early response to this compound and temozolomide combination therapy. Hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) has emerged as a particularly sensitive approach for detecting metabolic changes preceding tumor shrinkage. The conversion of hyperpolarized [1-13C]-pyruvate to [1-13C]-lactate, measured as the lactate-to-pyruvate ratio, decreases significantly following effective PI3K pathway inhibition due to reduced expression and activity of lactate dehydrogenase (LDH-A), which is transcriptionally regulated by PI3K signaling. Additionally, 1H MRS-detectable choline metabolites show characteristic changes following treatment, with phosphocholine (PC) decreasing after PI3K inhibition while glycerophosphocholine (GPC) increases following temozolomide treatment. These metabolic biomarkers can be implemented in both preclinical and clinical settings to provide early evidence of target engagement and treatment response [5] [7].
Table 3: Metabolic Biomarkers for Treatment Response Monitoring
| Biomarker | Technique | Change with Effective Treatment | Biological Basis | Timeline |
|---|---|---|---|---|
| Lac/Pyr Ratio | Hyperpolarized 13C MRSI | Decrease (~40% reduction) | Reduced LDH-A expression via PI3K pathway inhibition | 24-48 hours |
| Phosphocholine | 1H MRS | Decrease (~30% reduction) | Downregulation of choline kinase alpha (CHKA) | 48-72 hours |
| Glycerophosphocholine | 1H MRS | Increase (~25% elevation) | Cellular stress response to TMZ-induced DNA damage | 72 hours |
| Total Choline | 1H MRS | Variable | Net effect of PC decrease and GPC increase | 72 hours |
The combination of this compound and temozolomide targets complementary pathways in glioblastoma cells, creating a synergistic antitumor effect. The diagram below illustrates the key molecular interactions:
Diagram 1: Molecular mechanism of this compound and Temozolomide combination therapy in glioblastoma. This compound inhibits multiple nodes in the PI3K/mTOR pathway, while temozolomide induces DNA damage that leads to apoptosis, particularly when DNA repair is compromised.
The PI3K/mTOR pathway is hyperactivated in most glioblastoma cases through various mechanisms including EGFR amplification, PTEN loss, or PIK3CA mutations. This compound directly targets this pathway by inhibiting both PI3K and mTOR (both mTORC1 and mTORC2 complexes), thereby reducing downstream signaling through Akt and S6 that promotes cell survival and proliferation. Concurrently, temozolomide introduces O6-methylguanine DNA adducts that are normally repaired by MGMT. However, when mismatch repair attempts to correct these lesions, futile repair cycles occur, leading to DNA strand breaks and apoptosis. The combination is particularly effective in tumors with MGMT promoter methylation (repair deficiency) and PI3K pathway activation, as this compound counteracts the survival signals that would otherwise protect cells from TMZ-induced apoptosis [2] [4] [3].
The combination of This compound and temozolomide represents a promising therapeutic approach for glioblastoma and other high-grade gliomas based on strong preclinical rationale and encouraging early clinical data. The dual PI3K/mTOR inhibition provided by this compound effectively counteracts key resistance mechanisms to temozolomide while demonstrating a manageable safety profile in clinical trials. Future research directions should focus on:
The experimental protocols outlined in this document provide comprehensive methodologies for investigating this combination therapy in both preclinical and clinical settings, with particular emphasis on molecular pharmacodynamics and metabolic response monitoring. As personalized medicine approaches continue to evolve in neuro-oncology, targeted combinations such as this compound with temozolomide hold significant promise for improving outcomes in this devastating disease [1] [2] [7].
1. Scientific Rationale and Mechanism of Action
The combination of Voxtalisib (XL765), a dual PI3K/mTOR inhibitor, with the autophagy inhibitor Chloroquine (CQ) presents a synergistic approach for targeting solid tumors, particularly pancreatic ductal adenocarcinoma (PDA) [1].
2. Key Preclinical Evidence
A pivotal in vivo study demonstrated the efficacy of this combination in a BxPC-3 xenograft model [1]. The key finding was that while this compound alone at 30 mg/kg showed no significant tumor growth inhibition, its combination with Chloroquine (50 mg/kg) resulted in a statistically significant suppression of tumor growth. This provides clear evidence of synergistic action and a strong rationale for this combination strategy [1].
In Vivo Xenograft Study for Efficacy Assessment
1. Model Establishment
2. Experimental Groups and Dosing Regimen Randomize tumor-bearing mice into the following four groups (n=5-10 per group):
Dosing Details:
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to a concentration of 1 mg/mL [1].3. Data Collection and Endpoint Analysis
Volume = (Length × Width²) / 2.The table below summarizes the dosing regimen and key findings from the foundational study.
| Parameter | This compound (XL765) Alone | Chloroquine Alone | This compound + Chloroquine Combination |
|---|---|---|---|
| Dosage | 30 mg/kg (oral, daily) | 50 mg/kg (IP, daily) | This compound 30 mg/kg + CQ 50 mg/kg |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline [1] | Not specified in source | Respective vehicles |
| Treatment Duration | Not specified | Not specified | Not specified |
| Tumor Growth Inhibition | No significant effect [1] | Not specified | Significant inhibition [1] |
| Key Molecular Effects | Reduces phosphorylation of mTOR targets (S6, S6K, 4EBP1); induces autophagy [1] | Inhibits autophagic degradation [1] | Enhanced apoptosis via blocked autophagy [1] |
The following diagrams, created using Graphviz, illustrate the mechanistic pathway and experimental workflow.
Diagram 1: Mechanism of this compound and Chloroquine Combination. This compound inhibits the PI3K/mTOR pathway, simultaneously disrupting growth signals and inducing protective autophagy. Chloroquine blocks this autophagy, leading to synergistic cell death [1].
Diagram 2: In Vivo Xenograft Experimental Workflow. The flowchart outlines the key steps from model establishment to data analysis, highlighting the four treatment groups [1].
| Challenge | Potential Solution |
|---|---|
| Poor this compound solubility | Ensure sequential addition of vehicle components (DMSO, PEG300, Tween 80, Saline) with sonication and gentle heating. Prepare fresh for each dosing session [1]. |
| High variability in tumor growth | Ensure precise cell injection (consistent cell number, volume, and site) and rigorous randomization based on initial tumor volume. |
| Lack of combination effect | Verify the bioactivity of both drugs and titrate doses. Confirm autophagy blockade by measuring LC3-II via Western blot in the combination group. |
The following table summarizes the key stability findings for Voxtalisib in rat plasma, as validated under specific conditions [1] [2].
| Stability Type | Matrix | Temperature | Duration | Outcome (Stability) |
|---|---|---|---|---|
| Short-Term | Rat Plasma | 4°C | Not specified | Established |
| Long-Term | Rat Plasma | -80°C | Not specified | Established |
| Post-Preparative | Processed Sample | 10°C | Not specified | Established |
| Freeze-Thaw | Rat Plasma | -80°C to Ice Bath | Three Cycles | Established |
The stability data above were obtained during the validation of a UPLC-MS/MS method for quantifying this compound. Here is the detailed methodology you can reference.
Sample Preparation (Protein Precipitation)
UPLC-MS/MS Analytical Conditions
Based on the method, here are solutions to common issues your users might face.
Problem: Poor Recovery of this compound
Problem: Significant Matrix Effects
Problem: Degradation of Samples During Storage
To provide broader scientific context for your users, the following diagram illustrates the primary signaling pathway through which this compound exerts its therapeutic effect. This can be useful for understanding the drug's mechanism of action in research applications.
The diagram above shows that this compound is a dual inhibitor that targets both PI3K (Class IA) and mTORC1, key nodes in a pathway crucial for cell growth and survival [1] [2] [3].
This section provides the core methodology for quantifying Voxtalisib in rat plasma, as established in the research [1] [2].
The following diagram illustrates the complete analytical workflow.
The developed method was rigorously validated according to accepted criteria. The table below summarizes the key performance parameters [1] [2].
| Validation Parameter | Result / Specification | Details / Comments |
|---|---|---|
| Linearity & LLOQ | 1–2000 ng/mL | Linear range [1] [2]. |
| LLOQ: 1 ng/mL | Lower Limit of Quantification [1] [2]. | |
| Precision (RSD%) | Intra-day: 7.5–18.7% | Within-day precision [1] [2]. |
| Inter-day: 13.0–16.6% | Between-day precision [1] [2]. | |
| Accuracy (%) | Intra-day: -14.0–2.0% | Within-day accuracy [1] [2]. |
| Inter-day: -7.2–3.1% | Between-day accuracy [1] [2]. | |
| Matrix Effect & Recovery | Meets FDA criteria | Matrix effect and extraction recovery were within acceptable limits [1] [2]. |
| Stability | Meets FDA criteria | Stability under various conditions was confirmed [1] [2]. |
Here are solutions to some frequently encountered problems in UPLC-MS/MS bioanalysis.
The following flowchart can guide you through a systematic troubleshooting process for this issue.
The following table summarizes the core methodology and recovery data for voxtalisib extraction as reported in the study. The researchers used a simple protein precipitation technique [1] [2].
| Aspect | Details from the Validated UPLC-MS/MS Method |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [1] [2] |
| Sample Matrix | Rat plasma [1] [2] |
| Sample Preparation | Protein Precipitation with acetonitrile. 300 μL of acetonitrile was added to 100 μL of plasma sample, vortexed, and centrifuged [1] [2]. |
| Extraction Recovery | The method was validated and found to be in compliance with FDA-recommended acceptance criteria for bioassays. Specific recovery percentages are not provided in the available excerpts [1] [2]. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL [1] [2] |
| Linear Range | 1 - 2000 ng/mL [1] [2] |
Here is the detailed methodology for the sample preparation and analysis of this compound as described in the research [1] [2]:
Materials and Reagents:
Instrumentation:
Sample Preparation Workflow: The diagram below illustrates the sample preparation steps.
Chromatographic Conditions:
Since the search results lack explicit troubleshooting guides, here are potential issues and optimization strategies based on general bioanalytical principles and the provided method.
For systematic optimization, consider using Design of Experiments (DoE). The following diagram outlines a logical approach to method optimization.
The table below summarizes the intra-day and inter-day precision and accuracy for this compound, as validated in a UPLC-MS/MS method. Precision is expressed as Relative Standard Deviation (RSD%), and accuracy as Relative Error (RE%) [1] [2].
| Concentration (ng/ml) | Intra-day RSD (%) | Intra-day RE (%) | Inter-day RSD (%) | Inter-day RE (%) |
|---|---|---|---|---|
| 1 (LLOQ) | 18.7 | 2.0 | 16.6 | 3.1 |
| 2 (Low QC) | 10.6 | -14.0 | 14.0 | -4.5 |
| 800 (Medium QC) | 8.7 | -4.0 | 14.3 | -4.4 |
| 1600 (High QC) | 7.5 | -8.5 | 13.0 | -7.2 |
> The Lower Limit of Quantification (LLOQ) for this assay was established at 1 ng/ml, demonstrating the method's high sensitivity [1].
This section outlines the core methodology used to generate the precision data, providing a reliable protocol for researchers.
The sample preparation follows a straightforward protein precipitation method, visualized in the diagram below [1] [2]:
The precision and accuracy data were part of a full method validation, which also confirmed the following met acceptance criteria [1]:
This compound is a dual inhibitor that targets both pan-class I PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) [1] [3]. It works by competitively binding to the ATP-binding sites in the catalytic domains of these enzymes [1]. This action blocks the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells, thereby inhibiting tumor growth and survival [4] [5].
The following diagram illustrates the signaling pathway this compound targets and its mechanism:
Q1: The precision at my LLOQ is higher than at other QC levels. Is this acceptable? A: Yes, this is common. Validation guidelines often allow for higher precision tolerances at the LLOQ. The reported RSD of 18.7% is within a commonly accepted range for the lowest quantifiable level [1] [2].
Q2: What could cause a negative bias (negative RE%) in my accuracy results? A: A consistent negative bias, as seen in the data, can suggest analyte loss or instability. Ensure that sample processing is performed quickly and that recommended storage conditions (-80°C) are strictly adhered to. Using the described protein precipitation protocol with acetonitrile can help minimize this issue [1] [2].
Q3: My chromatographic peaks for this compound show poor shape or low response. What should I check? A: First, verify your mobile phase and column. The method specifically uses an Acquity BEH C18 column with 0.1% formic acid in water and acetonitrile as the mobile phase. Other columns or buffer systems were evaluated and provided inferior results. Also, ensure the mass spectrometer is tuned to the correct SRM transition (m/z 270.91 > 242.98) [1] [2].
For any troubleshooting guide, it's fundamental to first establish the basic properties of the compound and the context of its use. The table below summarizes key information for voxtalisib.
| Property | Description |
|---|---|
| Modality | Small molecule inhibitor [1] |
| Primary Targets | Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [2] [3] |
| Key IC50 Values | PI3Kγ: 9 nM; PI3Kα: 39 nM; PI3Kδ: 43 nM; PI3Kβ: 113 nM; mTOR: 157 nM [4] |
| CAS Number | 934493-76-2 [4] [1] |
| Molecular Formula | C13H14N6O [4] [1] |
| Molecular Weight | 270.29 g/mol [4] |
| Solubility (DMSO) | ~29 mg/mL (107.29 mM) [4] |
| In Vivo Formulation | Often uses vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) [5] or corn oil-based solutions [4] |
Carryover occurs when a sample contaminates subsequent ones, leading to inaccurate results. Here is a direct method for its assessment and mitigation, validated specifically for this compound bioanalysis.
| Aspect | Description & Implementation |
|---|---|
| Assessment Method | Inject a blank plasma sample immediately after a high-concentration calibration standard and check for peak response [5]. |
| Acceptance Criterion | The response in the blank should be ≤20% of the lower limit of quantification (LLOQ) and ≤5% of the internal standard [5]. |
| Example from Literature | In a validated UPLC-MS/MS method, carryover was evaluated and found to be within the acceptance criteria, confirming the robustness of the sample introduction process [5]. |
This workflow includes steps critical for minimizing carryover and ensuring analytical accuracy.
Chromatographic Conditions [5]:
Mass Spectrometric Conditions [5]:
The table below consolidates the key storage parameters for Voxtalisib based on supplier data and research literature.
| Form | Recommended Temperature | Solvent (for solutions) | Container | Key Considerations |
|---|---|---|---|---|
| Powder (Pure) | -20°C [1] or -80°C [2] | Not Applicable | Tightly sealed container [2] | Protect from light, store in a cool, well-ventilated area [2]. |
| Solution in DMSO | -80°C [1] [3] | Anhydrous DMSO [4] [1] [5] | Sealed vial, possibly with O-ring [6] | Hygroscopic DMSO can absorb water, impacting solubility and stability; use fresh, dry DMSO [4] [1]. |
| Solution for *In Vivo* | Prepared immediately before use is best [4] [5] | Various (e.g., CMC-Na, PEG300/Tween80) [4] [5] | N/A | These suspensions or solutions are not typically stored long-term. |
Proper handling during preparation is critical for maintaining sample integrity.
The following diagram illustrates the recommended workflow for handling this compound, from storage to application.
Here are solutions to common problems researchers may encounter.
Precipitation in Stock Solution:
Loss of Biological Activity:
Suspension Settling in Dosing Formulation:
Can I store this compound at -20°C instead of -80°C? For the powder form, -20°C is an acceptable storage temperature as specified by some suppliers [1]. However, for solutions in DMSO, -80°C is the universally recommended condition to ensure maximum stability over time [1] [3]. For long-term storage of solutions, -80°C is strongly advised.
How long is a stock solution in DMSO stable at -80°C? One supplier indicates that a this compound solution can be stored at -80°C for up to 2 years and at -20°C for 1 year [1]. For the most critical experiments, using a freshly prepared solution is always the best practice.
What is the best way to ship this compound? Suppliers state that the powder can be shipped at room temperature [5]. Stability testing has shown that short-term exposure to ambient conditions during transit does not affect its biological activity.
The solubility of this compound has been characterized in various solvents. The quantitative data from supplier specifications and research publications are summarized in the table below.
| Solvent | Solubility | Notes & Conditions |
|---|---|---|
| DMSO | 29 mg/mL (107.29 mM) [1] [2] | Common stock solution concentration. |
| DMSO | 10 mg/mL (37.00 mM) [3] | Hygroscopic DMSO reduces solubility; use fresh DMSO [3]. |
| Water | Insoluble [1] [2] | Not suitable for direct aqueous preparation. |
| Ethanol | Insoluble [1] [2] | Not recommended for stock solutions. |
For cell-based assays, this compound is typically dissolved in DMSO to create a concentrated stock solution.
For animal studies, this compound can be administered orally after formulation in specific vehicles. Below are two validated formulations [1] [2]:
| Formulation | Final Concentration | Preparation Method |
|---|---|---|
| Homogeneous Suspension | ≥ 5 mg/mL | Add 5 mg of this compound to 1 mL of carboxymethyl cellulose sodium (CMC-Na) solution and mix evenly [1] [2]. |
| Clear Solution | 1.45 mg/mL (5.36 mM) | 1. Add 50 µL of 29 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL of distilled water to a final volume of 1 mL [1] [2]. |
The following protocol from a published study demonstrates the application of this compound in in vitro assays [4].
Q1: My this compound is precipitating out of the DMSO stock solution. What could be the cause? This is often due to absorbed moisture in the DMSO, which reduces its solubility capacity. Always use fresh, anhydrous DMSO, and ensure the container is tightly sealed after use. If precipitation occurs, gently warming the tube may help redissolve the compound [3].
Q2: Can I use ethanol or water to prepare this compound for my cell culture experiments? No, the available data consistently indicates that this compound is insoluble in ethanol and water [1] [2]. The standard protocol is to first prepare a concentrated stock in DMSO, then add a small volume of this stock to your aqueous cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.1-1%) to avoid cytotoxicity.
Q3: What is the typical workflow for preparing and testing this compound in a cell assay? The workflow below outlines the key stages.
Understanding resistance mechanisms is key to developing effective combination therapies. The table below summarizes common challenges and proposed solutions based on current literature.
| Resistance Mechanism | Description | Proposed Combination Strategy | Key Findings & Clinical Context |
|---|---|---|---|
| Feedback Loop Reactivation [1] [2] | Inhibition of mTORC1 by drugs like Voxtalisib relieves negative feedback on receptor tyrosine kinases (e.g., IGF1R), leading to PI3K pathway reactivation. | Combine with MEK inhibitors (e.g., Pimasertib) [3]. | Preclinical synergy observed in ovarian cancer models; combination induced apoptosis [3]. Note: A clinical trial combining this compound with a different MEK inhibitor showed poor tolerability in solid tumors [4]. |
| Co-occurring Pathway Mutations [1] [5] | Tumors often have multiple genetic alterations in the PI3K pathway (e.g., PIK3CA mutation with PTEN loss), reducing efficacy of single-node inhibition. | Use multi-node inhibitors or combinations targeting multiple pathway components (e.g., PI3Kα + mTORC1/2 inhibitors) [5]. | A strategy combining a PI3Kα inhibitor (serabelisib) and a dual mTORC1/2 inhibitor (sapanisertib) showed more complete pathway suppression in endometrial and breast cancer models than single agents [5]. |
| Bypass Signaling Activation [1] | Upon inhibition of one pathway (PI3K/mTOR), cancer cells activate alternative survival pathways (e.g., MAPK pathway). | Dual targeting of PI3K/mTOR and MAPK pathways [3]. | In ovarian mucinous carcinoma (OMC) cells, this compound + Pimasertib showed strong synergy (Combination Index: 0.03-0.5) and induced apoptosis across multiple cell lines, regardless of KRAS or PIK3CA status [3]. |
| Upstream Hyperinsulinemia [5] | PI3K inhibitors can cause on-target hyperglycemia, leading to compensatory hyperinsulinemia, which reactivates the PI3K pathway in tumors. | Administer with an insulin-suppressing diet (ISD) [5]. | Preclinical studies show that an ISD prevents treatment-induced insulin rises and significantly improves the anti-tumor efficacy of PI3K pathway inhibitors [5]. |
The following tables summarize key quantitative findings from preclinical studies on this compound combinations.
Table 1: Synergistic Antitumor Effects of this compound + Pimasertib in Ovarian Mucinous Carcinoma (OMC) Cell Lines [3]
| Cell Line | Relevant Mutations | This compound IC50 (μM) | Pimasertib IC50 (nM) | Combination Index (CI)* with 30 nM Pimasertib |
|---|---|---|---|---|
| MCAS | KRAS, PIK3CA | 0.6 | 1,000 | 0.03 (Strong Synergy) |
| OAW42 | PIK3CA | 6.0 | >20,000 | 0.16 (Strong Synergy) |
| JHOM-1 | PTEN | 1.2 | 1,000 | 0.50 (Synergy) |
| JHOM-2B | BRAF, mTOR | 1.0 | 3,000 | 0.17 (Strong Synergy) |
\CI < 1 indicates synergy; CI < 0.7 indicates strong synergy. Calculated using the Chou-Talalay method.*
Table 2: this compound Activity in Hematologic Malignancies (Clinical Trial Data) [6]
| Cancer Type | Number of Patients | Overall Response Rate (ORR) to this compound Monotherapy | Most Common Adverse Events (All Grades) |
|---|---|---|---|
| Follicular Lymphoma | 47 | 41.3% | Diarrhea (35.3%), Fatigue (31.7%), Nausea (26.9%) |
| Mantle Cell Lymphoma (MCL) | 42 | 11.9% | - |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 42 | 4.9% | - |
| Chronic Lymphocytic Leukemia (CLL/SLL) | 36 | 11.4% | - |
Here are detailed methodologies for key experiments cited in the guides.
1. Protocol for Assessing Combination Synergy (MTT Assay) [3]
This protocol is used to determine the synergistic anti-proliferative effects of this compound in combination with other agents.
2. Protocol for Apoptosis Analysis (Annexin V/Propidium Iodide Assay) [3] [7]
This flow cytometry-based protocol measures the induction of apoptosis by combination therapy.
The diagrams below, defined in DOT language, illustrate key signaling pathways and experimental concepts.
The following table summarizes the critical dosing and safety outcomes from the dose-escalation and expansion study [1]:
| Parameter | Result / Value |
|---|---|
| Voxtalisib Recommended Phase 2 Dose (RP2D) | 70 mg once daily (with Pimasertib 60 mg) |
| Maximum Tolerated Dose (MTD) | This compound 70 mg + Pimasertib 90 mg once daily |
| Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Diarrhea (75%), Fatigue (57%), Nausea (50%) |
| Dose Interruption (at RP2D) | 73% of patients |
| Dose Reduction (at RP2D) | 20% of patients |
| Treatment Discontinuation due to TEAEs (at RP2D) | 26% of patients |
| Preliminary Efficacy (All Patients) | 1% Complete Response (CR), 5% Partial Response (PR), 46% Stable Disease (SD) |
This phase Ib study aimed to determine the MTD and RP2D for the this compound and Pimasertib combination in patients with advanced solid tumours [1].
The diagrams below illustrate the biological rationale and experimental flow of the clinical study. The diagrams adhere to the specified color and style guidelines.
| Property | Description / Value | Significance / Implication |
|---|---|---|
| Molecular Weight | 270.296 g/mol [1] | As a small molecule (<400-600 Da), favorable for passive diffusion across BBB [2]. |
| Mechanism of Action | Dual Pan-PI3K/mTOR inhibitor [3] [1] | Targets key oncogenic pathway; inhibits PI3K α/β/δ/γ and mTOR [3]. |
| BBB Penetration | "Efficiently penetrate the blood-brain-barrier" [3] | Directly evidenced; suitable for targeting CNS malignancies. |
| Key In Vivo Finding | 16-fold decrease in intracranial GBM xenograft tumor size vs. temozolomide alone [3] | Demonstrates potent efficacy in preclinical brain tumor model. |
| Clinical Trial Status | Investigational; Phase I studies in malignant gliomas [3] [1] | Not an approved drug; safety and efficacy still under investigation. |
The table below summarizes key preclinical study details for your experimental design reference.
| Aspect | Protocol / Finding | Relevant Citation |
|---|
| In Vivo Efficacy Model | Compound: this compound in combination with temozolomide. Model: Intracranial GBM xenograft in mice. Result: Significant tumor reduction and increased survival [3]. | [3] | | Clinical Trial Safety (Human) | Trial Design: Phase I dose-escalation. Regimen: this compound + temozolomide ± radiotherapy. Outcome: "Favorable safety profile" while inhibiting target pathway [3]. | [3] |
The diagram below illustrates this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway, a critical axis in glioblastoma.
The table below summarizes the core characteristics of this compound relevant to its potential for tumor penetration.
| Property | Description |
|---|---|
| Drug Name | This compound (also known as XL-765, SAR245409) |
| Primary Target | Dual pan-PI3K and mTOR inhibitor [1]. |
| Key Penetration Feature | Demonstrated ability to efficiently penetrate the blood-brain barrier (BBB) [1]. |
| Relevant Tumor Models | Intracranial glioblastoma (GBM) xenograft models; pituitary adenoma models [1]. |
| Evidence of Enhanced Effect | Combination with temozolomide in GBM models showed a 16-fold decrease in intracranial tumor size compared to temozolomide alone, alongside increased survival in mice [1]. |
| Safety Profile (Human Trials) | A phase I study in solid tumors established a manageable safety profile, with dose-limiting toxicities being Grade 3 fatigue and rash [2]. |
Q1: What is the strongest evidence that this compound can enhance tumor penetration and efficacy? The most direct evidence comes from preclinical studies on glioblastoma. This compound, when combined with temozolomide, led to a 16-fold reduction in the size of intracranial tumors in mouse models compared to temozolomide treatment alone. This result is significant because it demonstrates this compound's ability to not only cross the blood-brain barrier but also to reach the tumor site in sufficient concentrations to exert a powerful synergistic anti-tumor effect [1].
Q2: In which experimental models has this compound's tumor penetration been validated? this compound's efficacy has been shown in models that intrinsically test a drug's penetration capability:
Q3: What is the clinical safety profile of this compound? Based on a phase I dose-escalation study in patients with solid tumors:
For researchers looking to validate this compound's activity in their own models, particularly in the context of combination therapy, the following workflow diagrams the key steps from the cited preclinical studies.
Understanding this compound's mechanism and potential resistance is crucial for troubleshooting experimental outcomes. The following diagram illustrates its primary targets and the associated signaling pathway.
Mechanism and Resistance Insights:
Voxtalisib is a dual inhibitor of PI3K and mTOR. Its potent activity across these key signaling nodes allows it to effectively induce apoptosis in cancer cells by simultaneously blocking multiple growth and survival pathways [1] [2].
The table below summarizes its key molecular targets and half-maximal inhibitory concentrations (IC₅₀):
| Molecular Target | IC₅₀ (nM) |
|---|---|
| PI3Kγ (p110γ) | 9 nM [1] [2] |
| PI3Kα (p110α) | 39 nM [1] [2] |
| PI3Kδ (p110δ) | 43 nM [1] [2] |
| PI3Kβ (p110β) | 113 nM [1] [2] |
| mTOR (enzyme) | 157 nM [1] |
| mTORC1 (complex) | 160 nM [1] |
| DNA-PK | 150 nM [1] [2] |
This compound's ability to inhibit mTOR and DNA-PK, in addition to all class I PI3K isoforms, contributes to its strong pro-apoptotic effect compared to PI3K-selective inhibitors [1] [2]. The following diagram illustrates how this compound induces apoptosis through the PI3K/AKT/mTOR pathway:
The table below summarizes effective concentrations and timelines for inducing apoptosis with this compound across different cell models, as reported in the literature.
| Cell Line / Model | Cancer Type | Effective Concentration | Key Apoptosis Readout | Incubation Time |
|---|---|---|---|---|
| HL60 & K562 [3] | Acute Myeloid & Chronic Myeloid Leukemia | IC₅₀: ~5 µM | Annexin V/PI positivity; Caspase-3 activation | 48 hours |
| HL60/ADR & K562/A02 [3] | Multidrug-Resistant Leukemia | IC₅₀: ~10 µM | Annexin V/PI positivity; Caspase-3 activation | 48 hours |
| 13 PDA cell lines [1] | Pancreatic Cancer | Dose-dependent decrease in viability | Annexin V positivity; Acridine Orange staining | 24, 48, 72 hours |
| MIAPaCa-2 [1] | Pancreatic Cancer | Dose-dependent | Acridine Orange staining (AVOs) | 24, 48, 72 hours |
Based on the methodologies from the search results, here is a detailed protocol for assessing this compound-induced apoptosis.
Q: I'm not observing sufficient apoptosis in my cell line. What could be the reason?
Q: Are there known mechanisms of resistance to this compound?
Q: Can this compound be used in combination with other therapies?
| Feature | Voxtalisib (XL765) | Idelalisib (Zydelig) |
|---|---|---|
| Primary Target | Pan-PI3K and mTOR (dual inhibitor) [1] [2] | PI3Kδ (isoform-selective inhibitor) [1] [3] [4] |
| Mechanism of Action | Inhibits all Class I PI3K isoforms and mTOR kinase, broadly blocking PI3K pathway signaling [1] [2]. | Selectively blocks the p110δ catalytic subunit in hematopoietic cells, targeting B-cell receptor signaling [1] [4]. |
| Therapeutic Application | Investigated in relapsed/refractory Chronic Lymphocytic Leukemia (CLL) within clinical trials [1] [5]. | Approved for relapsed CLL, Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL) [1] [3] [4]. |
| Key Clinical Trial Efficacy | Studied in a cohort of heavily pre-treated CLL patients (3 out of 28 in one study) [1]. | In a phase II HL trial, ORR: 20% (95% CI: 6.8%-40.7%); Median PFS: 2.3 months [3]. |
| Resistance Mechanisms | Data is limited. In CLL, resistance may be associated with activating mutations in the MAPK/ERK pathway (e.g., MAP2K1, BRAF, KRAS) [1] [5]. | Resistance is often mediated by MAPK/ERK pathway activation. Mutations in BTK or PLCG2 are associated with other inhibitors like Ibrutinib, not Idelalisib [1] [5]. |
| Safety Profile | Specific safety profile from trials is not detailed in the search results. | Known for serious toxicities including fatal hepatotoxicity, severe diarrhea, colitis, intestinal perforations, and pneumonitis, leading to a Black Box Warning [4]. |
The core difference lies in their target specificity within the PI3K/AKT/mTOR pathway, a key signaling network that promotes cell survival, growth, and proliferation, and is frequently dysregulated in cancer [6] [7].
The following diagram illustrates how each drug interacts with this pathway:
As the diagram shows:
A significant challenge with PI3K inhibitors is the development of resistance. Research indicates that a common mechanism of resistance, particularly to the PI3Kδ inhibitor Idelalisib, involves the activation of an alternative signaling pathway.
Key Experimental Evidence:
The comparison highlights distinct clinical and research positions for these two inhibitors:
The discovery of MAPK pathway-mediated resistance provides a strong rationale for combination therapies. Simultaneously inhibiting PI3Kδ and MEK/ERK is a promising strategy to enhance efficacy and prevent or treat resistance in cancers like CLL [1] [5].
The table below summarizes key information on dactolisib, an imidazoquinoline derivative developed as a dual pan-PI3K and mTOR kinase inhibitor [1] [2].
| Attribute | Details |
|---|---|
| Other Identifiers | NVP-BEZ235, BEZ235 [1] |
| Primary Mechanism | Dual ATP-competitive inhibitor of Class I PI3K (all p110 isoforms) and mTORC1/mTORC2 [3] [1] |
| Key Therapeutic Findings | Induces G1 cell cycle arrest & apoptosis; shows anti-tumor activity in preclinical solid tumor models (e.g., glioblastoma, prostate cancer) [3] [1] |
| Clinical Trial Outcomes | Limited efficacy & challenging safety profile in clinical trials; combination therapy often discontinued due to toxicity & poor tolerability [1] [2] |
| Common Adverse Effects | Nausea, fatigue, vomiting, hyperglycemia, hypokalemia, diarrhea, mucositis, elevated liver enzymes, skin rash, hair loss [1] [4] [2] |
| Key Limitations | Poor oral bioavailability, high inter-individual pharmacokinetic variability, significant toxicity (e.g., hyperglycemia) limiting clinical utility [4] [2] |
Here are methodologies from key studies investigating dactolisib, which can serve as a reference for your own experimental designs.
1. Cell Viability and Cytotoxicity Assay (CCK-8)
2. Analysis of Apoptosis by Flow Cytometry
3. In Vivo Orthotopic Xenograft Model Study
The following diagram illustrates the PI3K/AKT/mTOR pathway and the mechanism of dual inhibitors like dactolisib.
The development of dactolisib highlights both the potential and challenges of dual PI3K/mTOR inhibition:
The core difference between these compounds lies in their targets within the PI3K/AKT/mTOR pathway. Voxtalisib is a dual inhibitor, while XL147 is a PI3K-selective inhibitor.
| Feature | This compound (XL765) | XL147 (Information Limited) |
|---|---|---|
| Primary Target | Dual PI3K/mTOR inhibitor [1] | PI3K-selective inhibitor [1] |
| PI3K Isoforms | Inhibits p110α, β, γ, δ [1] | Information not specific in search results |
| mTOR Inhibition | Yes (IC50 = 157 nM) [1] | No (IC50 > 15 μM) [1] |
| DNA-PK Inhibition | Yes (IC50 = 150 nM) [1] | No [1] |
| Key Differentiator | Broader pathway blockade; inhibits mTOR and DNA-PK | More focused PI3K inhibition |
Preclinical studies show that the broader target profile of this compound can lead to stronger anti-tumor effects in certain contexts.
Below is a summary of key methodologies used to generate the data discussed above [1].
| Assay Type | Protocol Summary |
|---|---|
| In Vitro Kinase Inhibition (IC50) | Enzyme activity assays measuring compound concentration that inhibits 50% of kinase (PI3K isoforms, mTOR, DNA-PK) activity. |
| Cell Viability/Apoptosis | Cells treated with compounds for 24-72 hours; apoptosis measured by Annexin V staining via FACS. |
| Pathway Modulation (Western Blot) | Treated cells harvested; phosphorylation levels of pathway proteins (pS6, pS6K, p4E-BP1) analyzed by western blotting. |
| Autophagy Induction (Acidic Vesicular Organelles) | Vital staining of treated cells with acridine orange; degree of AVO formation measured by fold increase in fluorescence intensity via FACS. |
| In Vivo Xenograft Efficacy | Mice with implanted tumor cells (e.g., BxPC-3) treated with compound (e.g., 30 mg/kg this compound) alone or in combination (e.g., 50 mg/kg chloroquine); tumor volume measured over time. |
This diagram illustrates the signaling pathway and shows where this compound and XL147 exert their effects.
The diagram shows that XL147 acts solely on PI3K, while This compound has a broader effect by simultaneously inhibiting PI3K, mTORC1, and mTORC2. This dual inhibition can prevent the pathway reactivation that often occurs with single-node inhibitors, potentially leading to more sustained anti-tumor effects [2].
| Feature | Voxtalisib (SAR245409, XL765) | Temsirolimus (CCI-779) |
|---|---|---|
| Primary Mechanism | Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [1] [2] | Allosteric inhibitor of mTORC1 (a rapalog) [3] [4] |
| Key Molecular Targets | PI3K p110 isoforms (α, β, γ, δ) and mTOR kinase in both mTORC1 & mTORC2 complexes [1] [2] | mTOR via FKBP12 binding, primarily inhibiting mTORC1 [3] [4] |
| Development & Approval Status | Investigational; clinical trials in solid tumors and gliomas; no current approvals [1] [5] | Approved for advanced Renal Cell Carcinoma (RCC) [3] |
| Typical Dosing & Route | Oral (capsule/tablet); MTD: 60 mg QD or 40 mg BID (tablet) [5] | Intravenous infusion; recommended dose: 25 mg weekly [3] |
| Common Treatment-Related AEs (Grade 1-2) | Nausea (48%), Fatigue (43%), Diarrhea (24%) [1] | Rash, stomatitis, fatigue [3] |
| Frequent Grade ≥3 AEs | Lymphopenia (13%), Thrombocytopenia (9%) [1] | Thrombocytopenia, hyperglycemia, asthenia [3] |
| Reported Efficacy (in key trials) | In high-grade glioma with TMZ: 4% PR, 68% SD [1] | In poor-prognosis RCC: improved overall survival vs. interferon-α [3] |
| Key Drug Attributes | Reversible, ATP-competitive inhibitor; moderate pathway inhibition in skin biopsies [1] | Irreversibly bound to mTORC1; metabolized to sirolimus; long biological half-life [3] |
The following diagram illustrates the different sites of action for this compound and Temsirolimus within the PI3K/AKT/mTOR signaling pathway, which explains their distinct biological effects.
This compound acts as a dual inhibitor by binding to the ATP-binding site of both PI3K and mTOR, directly blocking the kinase activity of all Class I PI3K isoforms and mTOR in both mTORC1 and mTORC2 complexes [1] [2]. This comprehensive blockade prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1].
Temsirolimus, a rapalog, works by forming a complex with the FKBP12 protein. This drug-protein complex then allosterically inhibits mTORC1 but does not directly target the kinase domain. Consequently, it has little immediate effect on mTORC2, though prolonged exposure can disrupt mTORC2 assembly in some cell types [3] [4].
The clinical data for this comparison primarily comes from early-phase trials that established the safety and preliminary efficacy of each drug.
The key difference between Voxtalisib and Everolimus lies in their targets within the PI3K/AKT/mTOR pathway, a signaling cascade frequently dysregulated in cancer [1]. The table below summarizes their core characteristics.
| Feature | This compound (XL765, SAR245409) | Everolimus (RAD001, Afinitor) |
|---|---|---|
| Drug Type | Small molecule, ATP-competitive inhibitor [2] | Small molecule, allosteric mTOR inhibitor [3] |
| Primary Target | Pan-Class I PI3K and mTOR (dual inhibitor) [4] | mTOR Complex 1 (mTORC1) [5] [3] |
| Target Specificity | Inhibits all four class I PI3K isoforms (p110α, β, δ, γ) and mTOR [4] | Selective for mTORC1 [5] |
| Key Mechanistic Effect | Concurrently inhibits upstream (PI3K) and downstream (mTOR) signaling [4] | Inhibits downstream mTORC1; may fail to suppress upstream AKT via loss of feedback inhibition [5] [2] |
The following diagram illustrates the PI3K/AKT/mTOR pathway and the different points of inhibition for this compound and Everolimus.
The clinical efficacy data for these two drugs comes from separate trials in different contexts, so a direct performance comparison is not possible. The following table summarizes key findings from the search results.
| Drug | Clinical Context | Key Efficacy Findings | Reference Study Details |
|---|
| This compound | High-Grade Glioma (Phase I) in combination with Temozolomide (TMZ) | Best Response: Partial Response in 4% of evaluable patients; Stable Disease in 68% of patients. The combination showed a favorable safety profile and moderate PI3K/mTOR pathway inhibition. [2] | Study Design: Phase I, open-label, non-randomized. Patients (n): 54 (49 in TMZ combo, 5 with added RT). Dosing: this compound (30-90 mg q.d. or 20-50 mg b.i.d.) + TMZ. [2] | | Everolimus | Various Solid Cancers (Multiple RCTs) | Shown to provide survival benefits in several large-scale randomized controlled trials (RCTs) for solid cancers. However, tumor response rate as a single agent is often low. [6] | Evidence summarized from a meta-analysis of multiple RCTs. Specific conditions where efficacy is proven include advanced renal cell carcinoma, neuroendocrine tumors, and hormone-receptor positive breast cancer. [3] [7] |
When evaluating these agents for a research or development program, consider the following points derived from the available literature:
Given the lack of direct comparative trials, here are some suggestions for a more definitive analysis:
The table below summarizes the key efficacy data for Voxtalisib monotherapy from the phase 2 trial (NCT01403636) [1] [2] [3].
| Efficacy Parameter | Follicular Lymphoma (FL) (n=46) | CLL/SLL (n=35) |
|---|---|---|
| Overall Response Rate (ORR) | 41.3% (19/46) | 11.4% (4/35) |
| Complete Response (CR) | 10.9% (5/46) | 0% (0/35) |
| Partial Response (PR) | 30.4% (14/46) | 11.4% (4/35) |
| Median Progression-Free Survival (PFS) | 58.0 weeks | 24.1 weeks |
| PFS Rate at 24 Weeks | 65.7% | 51.9% |
The data presented above comes from a multicenter, non-randomized, open-label, phase 2 trial [1] [4].
This compound (XL765/SAR245409) is a targeted therapy agent with a unique mechanism [1] [5] [6]:
The following diagram illustrates the targeted signaling pathway and the clinical trial workflow.
The safety profile was consistent across disease cohorts. The most common any-grade adverse events were diarrhea (35%), fatigue (32%), and nausea (27%). The most frequent grade 3 or higher adverse events were anemia (12%), pneumonia (8%), and thrombocytopenia (8%). Serious adverse events occurred in 58% of patients, and 20% discontinued treatment due to an adverse event [1] [2] [3].
Mechanism of Action and Selectivity
| Inhibitor Name | Primary Target | Key Mechanism Notes | Clinical Development Stage |
|---|---|---|---|
| Voxtalisib (XL765) [1] | Pan-Class I PI3K & mTOR [2] [3] [1] | Dual inhibitor of PI3K and mTOR; inhibits all four Class I PI3K isoforms (p110α, β, γ, δ) and DNA-PK [1]. | Phase 1/2 (Discontinued) [1] |
| Idealaisib [4] | p110δ | First FDA-approved PI3K inhibitor; specific to the p110δ isoform, predominantly expressed in hematopoietic cells [4] [5]. | FDA-Approved (hematologic cancers) [4] |
| Alpelisib [6] | p110α | Selective for the p110α isoform; often used in solid tumors with PIK3CA mutations [5] [6]. | FDA-Approved (breast cancer) [6] |
| Copanlisib [5] | Pan-Class I PI3K | Inhibits all four Class I PI3K isoforms; administered intravenously with an intermittent dosing schedule [5]. | FDA-Approved (follicular lymphoma) [5] |
| Buparlisib [5] | Pan-Class I PI3K | Oral pan-PI3K inhibitor; clinical development limited by significant toxicities [5]. | Clinical trials (Discontinued) [5] |
Comparative Safety Profile
| Inhibitor Name | Most Frequent Adverse Events (All Grades) | Common Grade ≥3 Adverse Events | Key Safety Notes |
|---|---|---|---|
| This compound (with Temozolomide) [2] | Nausea (48%), Fatigue (43%), Diarrhea (24%), Thrombocytopenia (26%) [2] | Lymphopenia (13%), Thrombocytopenia (9%) [2] | Favorable safety profile in a phase I study; no unexpected toxicities when combined with temozolomide [2]. |
| Copanlisib [5] | Hyperglycemia, Diarrhea, Hypertension [5] | Not specified in sources | Lower incidence of severe toxicities, potentially due to IV administration and intermittent dosing [5]. |
| Buparlisib [5] | Not specified in sources | Increased liver enzymes (ALT/AST), Hyperglycemia, Rash [5] | Extensive toxicities led to clinical trial discontinuation [5]. |
| Alpelisib [6] | Hyperglycemia, Rash, Diarrhea [6] | Not specified in sources | Common toxicities associated with PI3Kα inhibition [6]. |
| Idealaisib [4] | Not specified in sources | Hepatotoxicity, Colitis, Pneumonia [4] | Significant immune-mediated toxicities due to p110δ inhibition in leukocytes [4]. |
The safety and efficacy data for this compound primarily come from a Phase I dose-escalation study in patients with high-grade glioma [2].
The diagram below illustrates the PI3K/AKT/mTOR pathway, which is targeted by this compound and the other inhibitors discussed.
The pathway is frequently hyperactivated in cancer via mutations in genes like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3 [4] [6]. This compound targets this pathway broadly by inhibiting all class I PI3K catalytic isoforms (p110α, β, δ, γ) as well as both mTOR complexes (mTORC1 and mTORC2) [3] [1].
From a research perspective, this compound's profile highlights several key points for drug development:
| Cancer Model | Experimental Setup | Key Findings (Voxtalisib vs. Control) | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) & Chronic Myeloid Leukemia (CML) In vitro | Human cell lines: HL60 (AML) and K562 (CML), including their multidrug-resistant counterparts. | Dose-dependent growth inhibition (IC50: ~1.5-3.5 µM in sensitive lines; ~3-7 µM in resistant lines). Induced G0/G1 cell cycle arrest and promoted apoptosis. | Inhibition of PI3K/Akt/mTOR signaling; reduced phosphorylation of key proteins (Akt, S6, 4E-BP1). | [1] |
| Glioblastoma (GBM) & GBM Cancer Stem Cells (CSCs) In vitro & In vivo | Human U87 MG GBM cells and isolated CD133+ CSCs; rat model with orthotopic N1-S1 hepatocellular carcinoma (for pathway analysis). | Reduced cell viability and proliferation. Inhibited cell motility and invasion. Enhanced efficacy of Low-Intensity Pulsed Ultrasound (LIPUS). In vivo: Increased p-AKT in TTFields-treated controls, reversed by PI3K/mTOR inhibition. | Inhibition of PI3K/Akt/mTOR pathway; suppression of F-actin organization and induction of autophagy. | [2] [3] |
For the leukemia study, the anti-proliferative effects of this compound were determined using the MTT assay. Cells were seeded in 96-well plates and treated with a gradient concentration of this compound for 72 hours. Cell cycle distribution and apoptosis were analyzed using flow cytometry after staining with propidium iodide (PI) and Annexin V-FITC/PI, respectively. The underlying mechanisms were investigated through western blotting to detect the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway and related cell cycle regulators [1].
For the glioblastoma study, the CD133+ cancer stem cells (CSCs) were isolated from the U87 MG cell population using magnetic-activated cell sorting (MACS). Cell viability was assessed via MTT assay after this compound and/or LIPUS treatment. Key experiments included:
This compound (XL765) is a synthetic small-molecule ATP-competitive inhibitor that simultaneously targets PI3K and mTOR in a single binding site, classifying it as a dual PI3K/mTOR inhibitor [4] [1]. This dual action blocks the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell survival, proliferation, metabolism, and motility, which is frequently hyperactivated in cancer [4] [2] [5].
The diagram below illustrates the signaling pathway and this compound's mechanism of action.
The compiled data robustly supports this compound's ability to reduce tumor cell growth and survival in preclinical models. Its efficacy against multidrug-resistant leukemia cell lines is particularly noteworthy, suggesting potential to overcome common resistance mechanisms [1]. Furthermore, its role in sensitizing cells to physical modalities like LIPUS and TTFields opens promising avenues for combination therapies, especially for treatment-resistant solid tumors like glioblastoma [2] [3].
The following table summarizes the key characteristics of these two investigational dual PI3K/mTOR inhibitors based on available literature.
| Feature | Voxtalisib (XL765) | GSK1059615 |
|---|---|---|
| Target | p110 subunit of PI3K & mTOR [1] | Pan-PI3K (all isoforms) & mTOR [2] [3] |
| Primary Indications (Investigational) | Breast cancer, gliomas (as part of the RTK-PI3K-mTOR axis) [4] [1] | Lymphoma, solid tumours, endometrial cancer, gastric cancer [2] [3] |
| Key Reported IC50 Values | Information not available in search results. | • PI3Kα: 0.4 nM • PI3Kβ: 0.6 nM • PI3Kγ: 5 nM • PI3Kδ: 2 nM • mTOR: 12 nM [3] | | Mechanistic Action | Dual inhibition blocks the PI3K-Akt-mTOR signaling pathway at multiple points, leading to more complete pathway suppression and loss of negative feedback loops [1]. | Reversible, pan-PI3K and mTOR inhibitor. Blocks the entire PI3K-Akt-mTOR cascade, inhibiting both mTORC1 and mTORC2 activity [3]. | | Reported Experimental Findings | Information not available in search results. | Induces apoptosis in gastric cancer cells; can trigger programmed necrosis in head and neck squamous cell carcinoma (HNSCC) cells [3]. | | Reported Toxicities | Stomatitis, hyperglycemia, immunosuppression (shared class profile) [1] | Part of a drug class with toxicities including stomatitis, hyperglycemia, and immunosuppression [1]. |
While specific protocols for this compound and GSK1059615 are not detailed in the search results, the following methodologies are standard for characterizing the activity of dual PI3K/mTOR inhibitors [3].
The diagram below illustrates the signaling pathway targeted by both this compound and GSK1059615, highlighting their mechanism of action.
The following table summarizes findings from a Phase I dose-escalation study of this compound plus temozolomide (TMZ), with or without radiotherapy (RT), in patients with high-grade glioma [1].
| Trial Aspect | Details and Results |
|---|---|
| Trial Identifier | NCT00921774 [1] |
| Study Design | Phase I, dose-escalation [1] |
| Patient Population | High-grade glioma (including glioblastoma) [1] |
| Regimens | 1. This compound (30-90 mg q.d. or 20-50 mg b.i.d.) + TMZ (200 mg/m²) (n=49) 2. This compound (20 mg q.d.) + TMZ (75 mg/m²) + RT (n=5) [1] | | Primary Objective | Determine safety and Maximum Tolerated Dose (MTD) [1] | | MTD | 90 mg once daily (q.d.) and 40 mg twice daily (b.i.d.) for this compound + TMZ [1] | | Most Frequent Adverse Events (AEs) | Nausea (48%), fatigue (43%), thrombocytopenia (26%), diarrhea (24%) [1] | | Most Frequent Grade ≥3 AEs | Lymphopenia (13%), thrombocytopenia/decreased platelet count (9%) [1] | | Best Overall Response (Evaluable Patients) | Partial Response: 4% Stable Disease: 68% [1] | | Pathway Inhibition | Moderate inhibition of PI3K signaling observed in skin biopsies [1] | | Conclusion | The combination demonstrated a favorable safety profile and moderate level of target pathway inhibition [1] |
To design relevant experiments and interpret data, understanding the drug's target and the standard therapy backbone is crucial.
For your research and development work, here is a summary of the methodology used in the cited clinical trial.
Objective: To evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in combination with temozolomide (TMZ), with or without radiotherapy (RT), in patients with high-grade glioma [1].
Key Methodological Details:
The available data positions this compound as a component of combination therapy rather than a standalone competitor to the standard of care.